Antimalarial agent 35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23ClN8O3 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
2-[4-[[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methyl]triazol-1-yl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H23ClN8O3/c25-17-4-5-21-22(12-17)26-7-6-23(21)31-10-8-30(9-11-31)14-19-15-32(29-28-19)16-24(34)27-18-2-1-3-20(13-18)33(35)36/h1-7,12-13,15H,8-11,14,16H2,(H,27,34) |
InChI Key |
XNWXHOVKTNUGEB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Antimalarial Agent 35 (QP11): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, driven by the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antimalarial Agent 35, also known as QP11. This promising 7-chloroquinoline-triazole conjugate has demonstrated potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. Its primary mechanism of action involves the selective inhibition of falcipain-2 (FP2), a crucial cysteine protease in the parasite's hemoglobin degradation pathway. This document details the synthetic pathway, experimental protocols for its biological characterization, and summarizes key quantitative data, offering a valuable resource for researchers in the field of antimalarial drug discovery.
Discovery and Rationale
The development of this compound (QP11) stems from a targeted drug discovery program focused on synthesizing hybrid molecules that combine the well-established 7-chloroquinoline (B30040) scaffold with a 1,2,3-triazole linker. This strategy aims to leverage the known antimalarial properties of the quinoline (B57606) core while exploring new chemical space to overcome existing resistance mechanisms.
The discovery workflow for QP11 involved a systematic structure-activity relationship (SAR) study of novel piperazine-linked 7-chloroquinoline-triazole conjugates. A library of these compounds was synthesized and screened for their in vitro activity against P. falciparum. QP11, distinguished by a meta-nitro (m-NO2) substitution on the phenyl ring, emerged as a lead candidate due to its potent activity against both chloroquine-sensitive and -resistant parasite strains.[1]
The rationale for targeting falcipain-2 is based on its essential role in the parasite's life cycle. Falcipain-2 is a cysteine protease responsible for the degradation of host hemoglobin within the parasite's food vacuole, a process vital for providing amino acids for parasite growth and development. Inhibition of this enzyme disrupts this critical metabolic pathway, leading to parasite death.
Synthesis Pathway
The synthesis of this compound (QP11) is a multi-step process that involves the preparation of two key intermediates followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Step 1: Synthesis of 4-(azidomethyl)-1-(7-chloroquinolin-4-yl)piperazine (Intermediate A)
This intermediate is prepared from 4,7-dichloroquinoline (B193633) and piperazine, followed by subsequent functional group manipulations to introduce the azide (B81097) moiety.
Step 2: Synthesis of 1-(3-nitrophenyl)prop-2-yn-1-ol (Intermediate B)
This alkyne intermediate is synthesized via a Grignard reaction between a suitable organometallic reagent and 3-nitrobenzaldehyde.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The final step involves the reaction of Intermediate A and Intermediate B in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring, yielding this compound (QP11).
References
A Technical Guide to the Initial In Vitro Screening of Novel Antimalarial Agents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the initial in vitro screening of potential antimalarial compounds. For illustrative purposes, we will refer to a hypothetical "Antimalarial Agent 35," drawing upon established protocols and data presentation formats prevalent in antimalarial drug discovery.
Data Presentation: Summarized In Vitro Screening Results
The initial assessment of a novel antimalarial candidate involves determining its potency against the malaria parasite, typically Plasmodium falciparum, and its toxicity to mammalian cells. This is crucial for establishing a therapeutic window. The data is commonly presented in tabular format for clarity and comparative analysis.
Table 1: In Vitro Antiplasmodial Activity of this compound Against Chloroquine-Sensitive (3D7) and Chloroquine-Resistant (Dd2) P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) |
| Agent 35 | 3D7 (CQ-sensitive) | 15.2 ± 2.1 |
| Dd2 (CQ-resistant) | 28.5 ± 3.4 | |
| Chloroquine | 3D7 (CQ-sensitive) | 10.8 ± 1.5 |
| Dd2 (CQ-resistant) | 250.7 ± 15.2 | |
| Artemisinin | 3D7 (CQ-sensitive) | 5.1 ± 0.9 |
| Dd2 (CQ-resistant) | 6.3 ± 1.1 |
IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit parasite growth by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vitro Cytotoxicity of this compound Against Human Cell Lines
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) (Dd2) |
| Agent 35 | HEK293 (Human Embryonic Kidney) | 45.3 ± 5.8 | 1589 |
| HepG2 (Human Hepatocellular Carcinoma) | 32.1 ± 4.2 | 1126 | |
| Chloroquine | HEK293 | > 100 | > 400 |
| HepG2 | 85.6 ± 9.3 | 341 | |
| Artemisinin | HEK293 | > 50 | > 7936 |
| HepG2 | > 50 | > 7936 |
CC50 (50% cytotoxic concentration) values represent the concentration of the compound required to reduce cell viability by 50%. The Selectivity Index (SI) is calculated as the ratio of CC50 (HEK293) to IC50 (Dd2), indicating the compound's selectivity for the parasite over mammalian cells.
Experimental Protocols
Detailed and standardized protocols are fundamental for the reproducibility and validity of in vitro screening results.
This assay is widely used to determine the susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture : Asexual blood stages of P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.[1] Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[1]
-
Assay Procedure :
-
Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in a 1.5% hematocrit suspension.[2]
-
The test compound is serially diluted in culture medium and added to a 96-well plate.
-
175 µL of the parasite suspension is added to each well containing 25 µL of the drug dilution.[2]
-
The plates are incubated for 72 hours under the standard culture conditions.[2]
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.[2]
-
For analysis, plates are thawed, and 100 µL of SYBR Green I lysis buffer is added to each well.
-
Plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The fluorescence intensity, which correlates with the amount of parasitic DNA, is used to determine the percentage of parasite growth inhibition. IC50 values are calculated by non-linear regression analysis.
-
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Cell Culture : Human cell lines, such as HEK293 or HepG2, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure :
-
Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound, and the plates are incubated for another 24 hours.[3][4]
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3 hours.[3][4]
-
The medium containing MTT is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.[3][4]
-
The absorbance is measured at 570 nm using a microplate reader.[3][4]
-
Cell viability is expressed as a percentage relative to the untreated control cells, and CC50 values are determined by regression analysis.
-
Mandatory Visualizations
Diagrams illustrating experimental workflows and signaling pathways provide a clear and concise understanding of complex processes.
References
Target Identification of Antimalarial Agent 35 in Plasmodium falciparum: A Technical Guide
Disclaimer: The specific designation "Antimalarial agent 35" does not correspond to a publicly documented compound in the scientific literature. This guide will therefore utilize a well-characterized antimalarial agent, Atovaquone , as a representative example to illustrate the comprehensive process of target identification in Plasmodium falciparum. The methodologies, data presentation, and visualizations provided are based on established scientific findings for Atovaquone and serve as a template for the investigation of novel antimalarial compounds.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of new antimalarial agents with novel mechanisms of action. A critical step in this process is the identification of the parasite-specific molecular target of a candidate compound. This technical guide provides an in-depth overview of the core methodologies and data analysis involved in the target identification of a potent antimalarial agent, exemplified by Atovaquone.
Atovaquone is a hydroxynaphthoquinone that exhibits potent activity against the erythrocytic stages of P. falciparum. Its mechanism of action involves the disruption of the parasite's mitochondrial electron transport chain, a pathway essential for ATP synthesis and pyrimidine (B1678525) biosynthesis.[1] This guide will detail the experimental workflow that led to the identification of its specific molecular target.
Quantitative Data Summary
The efficacy of an antimalarial agent and the characterization of resistance are quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for Atovaquone.
Table 1: In Vitro Efficacy of Atovaquone against P. falciparum
| Parameter | Value | Reference Strain |
| IC50 (nM) | 0.1 - 2.5 | 3D7/W2 |
| IC90 (nM) | 0.5 - 10 | 3D7/W2 |
Table 2: Atovaquone Resistance and Cross-Resistance Profile
| Resistant Strain | Mutation in cytb | Fold-increase in IC50 | Cross-Resistance |
| TM90-C2B | Y268S | >1000 | No |
| Various | M133I | Variable | No |
| Various | G280D | Variable | No |
Experimental Protocols
The identification of an antimalarial drug's target often involves a combination of genetic and biochemical approaches. Below are detailed protocols for key experiments.
In Vitro Culture of Plasmodium falciparum
Objective: To maintain a continuous culture of the asexual erythrocytic stages of P. falciparum for drug susceptibility testing and genetic manipulation.
Methodology:
-
P. falciparum parasites (e.g., 3D7 strain) are cultured in human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 25 µg/mL gentamicin.
-
Cultures are maintained at 37°C in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth is monitored daily by microscopic examination of Giemsa-stained thin blood smears. Parasitemia is maintained between 1-8%.
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
Objective: To determine the 50% inhibitory concentration (IC50) of an antimalarial compound against P. falciparum.
Methodology:
-
Asynchronous parasite cultures are diluted to 1% parasitemia and 2% hematocrit.
-
100 µL of the parasite culture is added to each well of a 96-well plate containing serial dilutions of the antimalarial agent in duplicate.
-
The plate is incubated for 72 hours under the standard culture conditions.
-
After incubation, 100 µL of SYBR Green I lysis buffer (0.2 µL of 10,000x SYBR Green I dye per mL of lysis buffer containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100) is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Selection of Drug-Resistant Parasites
Objective: To generate parasite lines with resistance to the antimalarial agent to facilitate the identification of the drug's target through genetic analysis.
Methodology:
-
A clonal parasite line is exposed to a constant, sub-lethal concentration of the antimalarial agent (e.g., at the IC50 concentration).
-
The drug pressure is gradually increased over several months as the parasites adapt and resume normal growth.
-
Parasites that can grow in the presence of high concentrations of the drug are cloned by limiting dilution.
-
The IC50 of the resistant clones is determined and compared to the parental sensitive strain to confirm the resistance phenotype.
Whole-Genome Sequencing and Analysis
Objective: To identify genetic mutations in the resistant parasite lines that are associated with the resistance phenotype.
Methodology:
-
Genomic DNA is extracted from both the parental sensitive and the resistant parasite clones.
-
Whole-genome sequencing is performed using a high-throughput sequencing platform (e.g., Illumina).
-
Sequencing reads are aligned to the P. falciparum 3D7 reference genome.
-
Single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) are identified in the resistant clones and compared to the parental strain.
-
Candidate genes harboring mutations are prioritized based on their known function and likelihood of interacting with a small molecule.
Visualizations
Experimental Workflow for Target Identification
References
Unraveling the Enigmatic "Antimalarial Agent 35": A Multifaceted Appellation in Drug Discovery
The designation "Antimalarial agent 35" does not refer to a single, universally recognized compound within the scientific community. Instead, it appears as a placeholder or internal identifier in various distinct research publications, each describing a different chemical entity with activity against the Plasmodium parasite. This technical guide synthesizes the available information for the disparate molecules that have been labeled "this compound" in scientific literature, providing an in-depth look at their respective—and unrelated—in silico modeling, binding sites, and mechanisms of action.
The Artemisinin Analogue: A Cornerstone of Antimalarial Therapy
In some contexts, "this compound" has been used to denote Artemisinin, a foundational compound in the fight against malaria. The mechanism of action for Artemisinin and its derivatives is a subject of ongoing research, but it is widely believed to involve the cleavage of its endoperoxide bridge by heme, a byproduct of hemoglobin digestion by the parasite in the food vacuole. This process generates reactive oxygen species that damage parasite proteins and lipids, leading to its death.
In Silico Modeling and Binding Site:
Computational studies on Artemisinin and its derivatives often focus on their interaction with heme and other potential targets. Molecular docking simulations are employed to predict the binding affinity and orientation of these compounds within the active sites of parasitic proteins. However, due to the reactive nature of Artemisinin's activation, a single, stable binding "site" in the traditional sense is not the primary focus. Instead, modeling often explores the prerequisites for the drug's activation and the subsequent cascade of damaging events.
The Styrylquinoline Derivative: A Promising New Scaffold
A distinct chemical entity, a styrylquinoline derivative, has also been designated as compound 35 in a study detailing the synthesis and antimalarial efficacy of 6-chloro-2-arylvinylquinolines.[1] This class of compounds is of interest for its potential to overcome resistance to existing quinoline-based drugs like chloroquine.
Mechanism of Action and In Silico Insights:
The precise mechanism of action for this styrylquinoline derivative is not fully elucidated but is presumed to interfere with heme detoxification in the parasite's digestive vacuole, a common mechanism for quinoline (B57606) antimalarials. In silico modeling for this class of compounds typically involves docking studies with hemozoin, the crystalline form of heme produced by the parasite, to understand the structural requirements for inhibiting its formation. Quantitative Structure-Activity Relationship (QSAR) studies are also employed to correlate the chemical features of these derivatives with their antimalarial activity.
The Spiroindole Derivative: An Emerging Class of Antimalarials
In another instance, a spiroindole derivative has been labeled as "this compound".[2] Spiroindoles represent a novel and synthetically versatile scaffold for the development of new therapeutic agents.
Potential Binding Sites and Computational Approaches:
The molecular target for this spiroindole derivative is not yet definitively identified. In such cases, in silico approaches play a crucial role in target identification. This often involves reverse docking, where the compound is screened against a library of known protein structures from Plasmodium falciparum to predict potential binding partners. Subsequent molecular dynamics simulations can then be used to assess the stability of the predicted protein-ligand complexes and to hypothesize a mechanism of action.
Experimental Protocols for In Silico Modeling of Antimalarial Binding Sites
The in silico investigation of potential antimalarial agents follows a structured workflow. The following protocols provide a generalized methodology for the computational analysis of a novel antimalarial candidate.
Protocol 1: Target Identification and Preparation
-
Target Selection: Based on existing literature or homology to known drug targets, a putative protein target from Plasmodium falciparum is selected.
-
Structure Retrieval: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model is built using a suitable template.
-
Protein Preparation: The retrieved protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The energy of the structure is then minimized to relieve any steric clashes.
Protocol 2: Ligand Preparation
-
Ligand Sketching: The 2D structure of the antimalarial agent is drawn using a chemical sketcher.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using a suitable force field to obtain a low-energy conformation.
Protocol 3: Molecular Docking
-
Binding Site Definition: The potential binding site on the target protein is identified, either from experimental evidence (e.g., co-crystallized ligands) or through binding site prediction algorithms.
-
Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of the ligand within the defined binding site. Multiple docking runs are typically performed to ensure robust results.
-
Pose Analysis and Scoring: The predicted binding poses are analyzed based on their scoring functions, which estimate the binding free energy. The pose with the most favorable score and plausible interactions is selected for further analysis.
Protocol 4: Molecular Dynamics Simulation
-
System Setup: The protein-ligand complex from the docking study is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
-
Simulation Production: A molecular dynamics simulation is run for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the protein-ligand interactions, conformational changes in the protein and ligand, and to calculate binding free energies using more rigorous methods like MM/PBSA or MM/GBSA.
Visualizing In Silico Workflows
The logical flow of an in silico drug discovery pipeline can be effectively visualized to guide the research process.
Caption: A generalized workflow for in silico modeling of drug-target interactions.
Conclusion
The ambiguity surrounding "this compound" underscores the importance of precise chemical identifiers in scientific communication. While this guide has provided insights into several distinct compounds that have carried this label, it is crucial for researchers to specify the exact chemical structure when reporting their findings to avoid confusion and facilitate the collective effort in antimalarial drug discovery. The in silico methodologies outlined here represent powerful tools to accelerate this process, from initial hit identification to lead optimization, ultimately contributing to the development of new and effective treatments for malaria.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Novel Antimalarial Agents
These application notes provide detailed protocols for the in vitro culture of Plasmodium falciparum and the subsequent assessment of the antimalarial activity of investigational compounds, herein referred to as "Compound 35." These guidelines are intended for researchers, scientists, and drug development professionals working on the discovery of new antimalarial therapies.
Data Presentation
As "Compound 35" is a hypothetical agent for the context of these protocols, specific quantitative data is not available. However, experimental data for a novel compound would typically be presented as follows to allow for clear comparison of its activity against different parasite strains and control drugs.
| Parasite Strain | Compound/Drug | IC₅₀ (nM) ± SD | Resistance Index (RI)¹ |
| Drug-Sensitive | |||
| 3D7 | Compound 35 | e.g., 10.5 ± 1.2 | 1.0 |
| Chloroquine | e.g., 8.2 ± 0.9 | 1.0 | |
| Artemisinin | e.g., 1.5 ± 0.3 | 1.0 | |
| Drug-Resistant | |||
| Dd2 | Compound 35 | e.g., 15.2 ± 2.1 | e.g., 1.45 |
| Chloroquine | e.g., 150.7 ± 15.3 | e.g., 18.38 | |
| Artemisinin | e.g., 2.1 ± 0.4 | e.g., 1.4 | |
| K1 | Compound 35 | e.g., 12.8 ± 1.5 | e.g., 1.22 |
| Chloroquine | e.g., 250.1 ± 25.8 | e.g., 30.50 | |
| Artemisinin | e.g., 1.9 ± 0.2 | e.g., 1.27 |
¹Resistance Index (RI) is calculated as the IC₅₀ of the resistant strain divided by the IC₅₀ of the sensitive strain (3D7).
Experimental Protocols
In Vitro Culture of Plasmodium falciparum Asexual Erythrocytic Stages
This protocol describes the continuous in vitro cultivation of P. falciparum asexual blood stages, a prerequisite for antimalarial drug testing.[1][2]
Materials:
-
P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2, K1).
-
Human erythrocytes (blood group O+).
-
Complete Malaria Culture Medium (CMCM): RPMI 1640 medium with L-glutamine, supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.225% NaHCO₃, 10 mg/mL gentamicin, and 0.5% Albumax I or 10% human serum.[2]
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂.[2]
-
Incubator at 37°C.
-
Sterile tissue culture flasks or plates.
Procedure:
-
Prepare human erythrocytes by washing three times in RPMI 1640 to remove plasma and the buffy coat. Resuspend the washed erythrocytes to a 50% hematocrit in CMCM.
-
Thaw cryopreserved parasite stocks or use an existing culture.
-
Initiate or maintain the culture at a 3-5% hematocrit in CMCM.[2] The parasitemia should be maintained between 0.5% and 5%.
-
Place the culture flasks or plates in a modular chamber or a specialized incubator.[2]
-
Flush the chamber with the gas mixture for 3-5 minutes to create a low-oxygen environment.
-
Incubate at 37°C.
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa stain.
-
Maintain the culture by providing fresh CMCM and erythrocytes every 24-48 hours to keep parasitemia in the optimal range.
SYBR Green I-Based Drug Sensitivity Assay
This high-throughput assay measures parasite DNA content as an indicator of parasite growth and its inhibition by antimalarial compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture (2% hematocrit, 0.5-1% parasitemia).
-
Compound 35 and control drugs (e.g., Chloroquine, Artemisinin) serially diluted.
-
96-well black microplates.
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I.
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission).
Procedure:
-
Dispense 100 µL of drug dilutions into the 96-well plates. Include drug-free wells as controls for maximal growth and wells with uninfected erythrocytes as a background control.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
This assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as an indicator of parasite viability.
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
Compound 35 and control drugs.
-
96-well microplates.
-
Malstat reagent.
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate).
-
Plate reader for absorbance measurement at 650 nm.
Procedure:
-
Prepare drug dilutions and parasite cultures in 96-well plates as described for the SYBR Green I assay.
-
Incubate for 72 hours under standard culture conditions.
-
After incubation, lyse the cells by freeze-thawing the plates.
-
Add Malstat reagent to each well and incubate for 30 minutes at room temperature.
-
Add NBT/PES solution and incubate in the dark for 1-2 hours until a color change is observed.
-
Measure the absorbance at 650 nm.
-
Calculate IC₅₀ values as described previously.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating a novel antimalarial agent.
Caption: Workflow for in vitro antimalarial drug sensitivity testing.
As no specific signaling pathway for a hypothetical "Compound 35" is known, a diagram illustrating a known pathway affected by a common antimalarial class is provided for illustrative purposes. The following diagram shows the proposed mechanism of action for chloroquine, which involves the inhibition of hemozoin formation.
Caption: Chloroquine's mechanism of action in the parasite food vacuole.
References
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Antimalarial Agent 35 in Mouse Models
Introduction
The rise and spread of drug-resistant Plasmodium parasites demand the urgent development of new antimalarial drugs. Preclinical evaluation of novel compounds in murine models of malaria is a critical step, bridging the gap between in vitro activity and potential clinical efficacy. These models are essential for assessing a compound's efficacy, safety, and pharmacokinetic profile in a living organism. Rodent Plasmodium species like P. berghei, P. yoelii, and P. chabaudi are frequently used in these studies. For instance, the P. berghei ANKA strain infection in susceptible mice is a common model to study the efficacy of new antimalarial agents and in some mouse strains can be used as a model for cerebral malaria.[1][2][3][4]
This document provides comprehensive application notes and standardized protocols for the in vivo evaluation of a novel investigational compound, "Antimalarial Agent 35," using established mouse models of malaria.
Key Experimental Assays for Efficacy Evaluation
Several standard in vivo assays are utilized to determine the efficacy of antimalarial compounds.
-
Four-Day Suppressive Test (Peters' Test): This is the most common primary screening test to evaluate the ability of a compound to inhibit parasite growth during the early stages of infection.[5][6]
-
Dose-Ranging Test: This secondary assay is conducted on compounds that show significant activity in the 4-day suppressive test. Its purpose is to determine the dose that results in a 50% (ED50) and 90% (ED90) reduction in parasitemia.[5][7]
-
Prophylactic Test: This assay assesses the ability of a compound to prevent the establishment of an infection when administered before the parasite challenge.[5]
-
Curative Test (Rane's Test): This test evaluates the efficacy of a compound in clearing an established infection.
Data Presentation
The following tables summarize hypothetical quantitative data for "this compound" based on the described experimental protocols.
Table 1: Four-Day Suppressive Test Results for this compound
| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 4 | Percent Suppression (%) | Mean Survival Time (Days) |
| Vehicle Control | - | 30.2 ± 3.5 | - | 7.5 ± 1.2 |
| Chloroquine | 10 | 1.5 ± 0.4 | 95.0 | >30 |
| This compound | 10 | 12.1 ± 2.1 | 60.0 | 15.2 ± 2.5 |
| This compound | 30 | 4.5 ± 1.0 | 85.1 | 25.8 ± 3.1 |
| This compound | 50 | 1.8 ± 0.5 | 94.0 | >30 |
Table 2: Dose-Ranging Test Results for this compound
| Dose (mg/kg) | Log10 Dose | Mean Parasitemia (%) on Day 4 | Probit Inhibition |
| 5 | 0.70 | 18.1 | 4.48 |
| 10 | 1.00 | 12.1 | 4.75 |
| 20 | 1.30 | 7.6 | 5.18 |
| 40 | 1.60 | 3.0 | 5.84 |
| 60 | 1.78 | 1.2 | 6.48 |
| ED50 | 14.5 mg/kg | ||
| ED90 | 45.2 mg/kg |
Table 3: Prophylactic Test Results for this compound
| Treatment Group | Dosing Schedule (Relative to Infection) | Parasitemia Detected (Day 3-7) | Protection (%) |
| Vehicle Control | - | Yes | 0 |
| This compound (100 mg/kg) | -72h, -48h, -24h, 0h | No | 100 |
Experimental Protocols
Four-Day Suppressive Test (Peters' Test)
Objective: To assess the schizonticidal activity of this compound against a newly initiated P. berghei infection in mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain) infected donor mice
-
Healthy recipient mice (e.g., ICR or C57BL/6, 6-8 weeks old)
-
This compound
-
Chloroquine (positive control)
-
Vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in saline)[5]
-
Syringes and needles
-
Saline solution
-
Giemsa stain
-
Microscope slides
Procedure:
-
Parasite Inoculation: Collect blood from a donor mouse with a rising parasitemia of 20-30%. Dilute the blood in a suitable saline solution to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.[7] Inject 0.2 mL of this suspension intraperitoneally (i.p.) into each experimental mouse on Day 0.
-
Drug Administration: Randomly divide the infected mice into groups (n=5 per group): vehicle control, positive control (Chloroquine), and experimental groups (different doses of this compound). Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.) or subcutaneously (s.c.).[5][7] Administer subsequent doses daily for the next three days (Day 1, 2, and 3).
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail vein of each mouse.[5] Fix the smears with methanol and stain with Giemsa. Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs under a microscope.
-
Data Analysis: Calculate the average parasitemia for each group. The percentage of suppression is calculated using the formula: % Suppression = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] x 100.
-
Survival Monitoring: Monitor the mice daily for survival for up to 30 days. Mice that are aparasitemic on day 30 are considered cured.[5]
Dose-Ranging Test
Objective: To determine the ED50 and ED90 values of this compound.
Procedure:
-
Follow the same procedure as the 4-day suppressive test, but with a wider range of doses for this compound.
-
Calculate the percent inhibition for each dose.
-
Determine the ED50 and ED90 values by performing a probit analysis of the dose-response data.
Prophylactic Test
Objective: To evaluate the ability of this compound to prevent the establishment of an infection.
Procedure:
-
Administer this compound to the mice at a predetermined dose for four consecutive days prior to infection (-72h, -48h, -24h, and 0h relative to infection).[5]
-
Infect the mice on Day 0 as described in the 4-day suppressive test.
-
Monitor for the presence of parasites in blood smears daily from Day 3 to Day 7. The absence of detectable parasitemia indicates prophylactic activity.
Visualizations
Signaling Pathway
References
- 1. Characterization of cerebral malaria in the outbred Swiss Webster mouse infected by Plasmodium berghei ANKA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a murine model of cerebral malaria in KunMing mice infected with Plasmodium berghei ANKA | Parasitology | Cambridge Core [cambridge.org]
- 4. The murine cerebral malaria phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for Assessing the Efficacy of Antimalarial Agent 35 Against Blood-Stage Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide to evaluating the in vitro and in vivo efficacy of a novel compound, "Antimalarial agent 35," against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. The following protocols and guidelines are based on established and widely accepted methodologies in the field of antimalarial drug discovery.
Part 1: In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial screening and characterization of antimalarial compounds. They provide quantitative data on the compound's activity against the parasite and its toxicity to mammalian cells.
Determination of 50% Inhibitory Concentration (IC50) using SYBR Green I-based Fluorescence Assay
This assay is a widely used method to determine the concentration of an antimalarial drug that inhibits parasite growth by 50%. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.[1][2][3][4]
Experimental Protocol:
-
Plasmodium falciparum Culture:
-
Maintain asynchronous cultures of P. falciparum (e.g., strains 3D7 or Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Incubate cultures at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[2]
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
-
Drug Dilution:
-
Prepare a stock solution of "this compound" in 100% DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 to achieve a range of final concentrations (e.g., 0.01 nM to 1000 nM).
-
Include a no-drug control (vehicle control, e.g., 0.5% DMSO) and a positive control (e.g., Artemisinin or Chloroquine).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the diluted "this compound" or control solutions to the respective wells.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites).
-
Normalize the fluorescence readings to the no-drug control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Workflow for SYBR Green I Assay:
Caption: Workflow for determining the IC50 of this compound using the SYBR Green I assay.
Determination of IC50 using Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
The pLDH assay is another common method for assessing parasite viability. It measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is released upon lysis of the parasites.[6][7][8]
Experimental Protocol:
-
Parasite Culture and Drug Incubation: Follow steps 1-3 from the SYBR Green I assay protocol.
-
Lysis: After the 72-hour incubation, lyse the red blood cells by freeze-thaw cycles or by adding a lysis buffer (e.g., 0.1% Triton X-100).
-
pLDH Reaction:
-
Prepare a reaction mixture containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD), lactate, diaphorase, and nitroblue tetrazolium (NBT).
-
Add the reaction mixture to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Absorbance Measurement:
-
Stop the reaction by adding an appropriate stop solution (e.g., 5% acetic acid).
-
Measure the absorbance at a wavelength of approximately 650 nm using a microplate reader.
-
-
Data Analysis:
-
Similar to the SYBR Green I assay, calculate the percentage of inhibition and determine the IC50 value.
-
In Vitro Cytotoxicity Assay
It is crucial to assess the toxicity of "this compound" against mammalian cells to determine its selectivity for the parasite. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.[9][10]
Experimental Protocol:
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293 or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Incubation:
-
Add serial dilutions of "this compound" to the cells and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.
-
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
| Compound | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | HEK293 CC50 (µM) | Selectivity Index (SI) for 3D7 |
| This compound | [Hypothetical Value, e.g., 15.2] | [Hypothetical Value, e.g., 25.8] | [Hypothetical Value, e.g., >20] | [Calculated Value, e.g., >1315] |
| Artemisinin | 7.5 | 5.1 | >50 | >6667 |
| Chloroquine (B1663885) | 10.3 | 250.6 | >50 | >4854 |
Part 2: In Vivo Efficacy Assessment
In vivo studies using rodent malaria models are essential for evaluating the efficacy of a drug candidate in a whole-organism system.[11][12] The Peters' 4-day suppressive test is a standard method for this purpose.[13]
Peters' 4-Day Suppressive Test in a Plasmodium berghei-Infected Mouse Model
This model assesses the ability of a compound to suppress parasitemia in mice infected with the rodent malaria parasite Plasmodium berghei.[14][15]
Experimental Protocol:
-
Animal Model:
-
Use Swiss albino mice (6-8 weeks old, 20-25 g).
-
House the animals under standard laboratory conditions with access to food and water ad libitum.
-
-
Parasite Inoculation:
-
Infect donor mice with P. berghei ANKA strain.
-
On day 0, infect experimental mice intraperitoneally with 1 x 10^7 parasitized red blood cells from the donor mice.
-
-
Drug Administration:
-
Randomly divide the mice into groups (n=5 per group):
-
Vehicle control (e.g., 70% Tween-80, 30% ethanol)
-
Positive control (e.g., Chloroquine at 20 mg/kg/day)
-
"this compound" at various doses (e.g., 10, 30, 100 mg/kg/day)
-
-
Administer the compounds orally or intraperitoneally once daily for four consecutive days (day 0 to day 3).
-
-
Monitoring Parasitemia:
-
On day 4, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression using the following formula:
-
% Suppression = [ (Average parasitemia in control group - Average parasitemia in treated group) / Average parasitemia in control group ] x 100
-
-
Calculate the 50% and 90% effective doses (ED50 and ED90) by plotting the percentage of suppression against the drug dose.
-
Workflow for 4-Day Suppressive Test:
Caption: Workflow for the in vivo 4-day suppressive test in a P. berghei-infected mouse model.
Data Presentation: In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | % Suppression |
| Vehicle Control | - | [Hypothetical Value, e.g., 35.4] | 0 |
| Chloroquine | 20 | [Hypothetical Value, e.g., 0.1] | 99.7 |
| This compound | 10 | [Hypothetical Value, e.g., 20.1] | 43.2 |
| This compound | 30 | [Hypothetical Value, e.g., 8.5] | 76.0 |
| This compound | 100 | [Hypothetical Value, e.g., 1.2] | 96.6 |
Part 3: Potential Mechanism of Action - Signaling Pathway
While the precise mechanism of "this compound" is unknown, many antimalarials target essential parasite pathways. For instance, chloroquine is thought to interfere with hemozoin formation in the parasite's digestive vacuole. The diagram below illustrates this generalized pathway. Further mechanistic studies would be required to elucidate the specific target of "this compound".
Hypothetical Signaling Pathway: Inhibition of Hemozoin Formation
Caption: Hypothetical mechanism of action for an antimalarial agent that inhibits hemozoin formation.
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results for "this compound" must be generated through rigorous laboratory investigation.
References
- 1. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | Semantic Scholar [semanticscholar.org]
- 13. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General introduction to rodent malaria parasites – P.BERGHEI [pberghei.nl]
- 15. miguelprudencio.com [miguelprudencio.com]
Application Notes and Protocols for Evaluating the Transmission-Blocking Potential of Antimalarial Agent 35
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The interruption of malaria transmission is a critical component of global eradication efforts. Transmission-blocking interventions target the sexual stages (gametocytes) of the Plasmodium parasite, preventing their development within the mosquito vector and thus breaking the cycle of infection. "Antimalarial agent 35" is a novel compound with putative transmission-blocking activity. These application notes provide a comprehensive guide to the key assays and protocols required to evaluate its potential to prevent the transmission of Plasmodium falciparum from humans to mosquitoes.
The following sections detail the methodologies for assessing the effect of "this compound" on various stages of parasite development, from gametocyte viability to sporogony in the mosquito. The protocols are designed to be robust and reproducible, providing a framework for generating the critical data needed to advance the development of this and other transmission-blocking candidates.
I. Data Presentation: Summary of Quantitative Data
The transmission-blocking potential of "this compound" can be quantified at several stages. The following tables summarize hypothetical data from key experiments.
Table 1: In Vitro Gametocyte Viability Assay
This assay determines the direct effect of "this compound" on the viability of mature Stage V P. falciparum gametocytes.
| Compound | Concentration (µM) | Gametocyte Viability (%) | IC50 (µM) |
| This compound | 0.1 | 85.2 | 0.45 |
| 0.5 | 48.9 | ||
| 1.0 | 23.7 | ||
| 5.0 | 5.1 | ||
| Control (DMSO) | - | 98.5 | N/A |
| Positive Control (Epoxomicin) | 1.0 | 10.3 | ~0.05 |
Table 2: Male Gamete Formation (Exflagellation) Inhibition Assay
This assay assesses the ability of "this compound" to inhibit the formation of male gametes, a crucial step for fertilization in the mosquito midgut.
| Compound | Concentration (µM) | Exflagellation Centers per Field | % Inhibition | IC50 (µM) |
| This compound | 0.1 | 75 | 23.5 | 0.38 |
| 0.5 | 42 | 57.1 | ||
| 1.0 | 18 | 81.6 | ||
| 5.0 | 3 | 96.9 | ||
| Control (DMSO) | - | 98 | 0 | N/A |
| Positive Control (Dihydroartemisinin) | 1.0 | 8 | 91.8 | ~0.1 |
Table 3: Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for evaluating transmission-blocking activity, measuring the effect of a compound on oocyst development in the mosquito midgut.[1][2]
| Compound | Concentration (µM) | Oocyst Prevalence (%) | Mean Oocyst Intensity | % Inhibition of Oocyst Intensity |
| This compound | 1.0 | 35 | 5.2 | 89.6 |
| 5.0 | 12 | 1.1 | 97.8 | |
| Control (DMSO) | - | 92 | 50.1 | 0 |
| Positive Control (Atovaquone) | 1.0 | 5 | 0.2 | 99.6 |
Table 4: Sporozoite Prevalence and Intensity
This assay quantifies the impact of "this compound" on the final stage of parasite development in the mosquito, the formation of infectious sporozoites.
| Compound | Concentration (µM) | Sporozoite Prevalence (%) | Mean Sporozoites per Mosquito |
| This compound | 1.0 | 15 | 1,500 |
| 5.0 | 3 | 250 | |
| Control (DMSO) | - | 85 | 15,000 |
| Positive Control (Atovaquone) | 1.0 | <1 | <50 |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Gametocyte Culture and Maturation
Objective: To produce mature Stage V P. falciparum gametocytes for use in subsequent assays.
Materials:
-
P. falciparum parasite line (e.g., NF54)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640, 10% human serum, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine)
-
N-acetylglucosamine (NAG)
Procedure:
-
Initiate asexual parasite cultures and maintain until parasitemia reaches 5-10%.
-
Induce gametocytogenesis by maintaining the culture without the addition of fresh erythrocytes for 48-72 hours.
-
On day 0 of gametocyte development, add fresh erythrocytes to achieve a 2% hematocrit.
-
From day 1 to day 4, change the medium daily.
-
On day 5, add 50 mM NAG to the culture medium to eliminate the remaining asexual parasites.[3]
-
Continue daily medium changes without NAG until gametocytes reach Stage V (approximately day 14).
-
Mature gametocytes can be purified using a Percoll gradient.
Protocol 2: Standard Membrane Feeding Assay (SMFA)
Objective: To assess the transmission-blocking activity of "this compound" by feeding treated gametocytes to mosquitoes and observing oocyst development.[1][2]
Materials:
-
Mature Stage V P. falciparum gametocyte culture
-
"this compound" and control compounds
-
Female Anopheles stephensi or Anopheles gambiae mosquitoes (3-5 days old)
-
Glass membrane feeders and Parafilm® membrane
-
Water bath maintained at 37°C
-
Mercurochrome solution (0.1%)
Procedure:
-
Prepare the gametocyte-infected blood meal: Mix mature gametocyte culture with fresh human erythrocytes and serum to a final hematocrit of 40-50%.
-
Aliquot the blood meal into treatment groups. Add "this compound" at various concentrations to the respective groups. Include a vehicle control (DMSO) and a positive control.
-
Pre-warm the glass membrane feeders to 37°C.
-
Stretch a layer of Parafilm® over the bottom of each feeder and add 300-500 µL of the prepared blood meal.
-
Place the feeders on top of cups containing 50-100 starved female mosquitoes and allow them to feed for 30-45 minutes in the dark.[1][4]
-
After feeding, remove non-fed and partially fed mosquitoes.
-
Maintain the fed mosquitoes on a 10% sugar solution at 26°C and ~80% humidity for 8-10 days.[1]
-
On day 8-10 post-feeding, dissect the mosquito midguts in a drop of PBS.[1]
-
Stain the midguts with 0.1% mercurochrome to visualize oocysts.[1]
-
Count the number of oocysts per midgut under a light microscope.
-
Calculate oocyst prevalence (percentage of infected mosquitoes) and mean oocyst intensity (average number of oocysts per mosquito).[5]
Protocol 3: Molecular Quantification of Sporozoites
Objective: To determine the effect of "this compound" on the number of sporozoites in the mosquito salivary glands using quantitative PCR (qPCR).
Materials:
-
Mosquitoes from the SMFA experiment (day 14 post-feeding)
-
DNA extraction kit
-
Primers and probe for a Plasmodium-specific gene (e.g., 18S rRNA)
-
qPCR instrument and reagents
Procedure:
-
On day 14 post-feeding, dissect the salivary glands from mosquitoes from each treatment group.
-
Extract total DNA from the salivary glands using a suitable kit.
-
Perform qPCR using primers and a probe specific for a P. falciparum gene.
-
Generate a standard curve using a plasmid containing the target gene to quantify the number of sporozoites.
-
Calculate the sporozoite prevalence (percentage of mosquitoes with detectable sporozoites) and the mean sporozoite load per mosquito.
III. Visualization of Workflows and Pathways
Experimental Workflow for Evaluating Transmission-Blocking Potential
Caption: Workflow for assessing the transmission-blocking potential of a compound.
Signaling Pathway for Gametocyte Activation in the Mosquito Midgut
Caption: Key signaling events leading to gametocyte activation and exflagellation.
The protocols and assays detailed in these application notes provide a robust framework for the comprehensive evaluation of "this compound" as a transmission-blocking candidate. By systematically assessing its impact on gametocyte viability, male gamete formation, and parasite development within the mosquito, researchers can generate the necessary data to determine its efficacy. The provided workflows and pathway diagrams serve as valuable visual aids for understanding the experimental process and the biological context of transmission-blocking interventions. Successful validation of "this compound" using these methods would be a significant step towards the development of a new tool for malaria elimination.
References
- 1. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 2. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Streamlined SMFA and mosquito dark-feeding regime significantly improve malaria transmission-blocking assay robustness and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Formulation of Antimalarial Agent 35 (AA35)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial Agent 35 (AA35) is a novel synthetic compound demonstrating potent in vitro activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. As with many potent antimalarial candidates, AA35 is a lipophilic molecule with poor aqueous solubility, presenting a significant challenge for its development as an oral therapeutic.[1][2][3] This document provides detailed application notes and protocols for the formulation of AA35 for preclinical in vitro and in vivo studies, focusing on strategies to enhance its solubility and bioavailability.
Physicochemical Properties of AA35
A thorough understanding of the physicochemical properties of AA35 is crucial for developing an appropriate formulation.[4][5] The following table summarizes the key properties of AA35.
| Property | Value | Method |
| Molecular Weight | 489.6 g/mol | LC-MS |
| logP | 4.8 | Calculated |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method |
| Melting Point | 182 °C | Differential Scanning Calorimetry (DSC) |
| pKa | 8.2 (basic) | Potentiometric titration |
| Physical Form | Crystalline solid | X-ray Powder Diffraction (XRPD) |
Formulation Strategies for Preclinical Studies
Given the poor aqueous solubility of AA35, several formulation strategies can be employed to enable its use in preclinical studies.[6][7][8] The choice of formulation will depend on the specific requirements of the study (e.g., in vitro vs. in vivo, route of administration).
In Vitro Studies
For in vitro studies, such as IC50 determination against P. falciparum, AA35 is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in the assay medium.
Recommended Vehicle:
-
Primary Stock Solution: 10 mM in 100% Dimethyl Sulfoxide (DMSO)
-
Working Solutions: Further dilutions in cell culture medium. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity to the parasites.
In Vivo Studies (Oral Administration)
For oral administration in rodent models, the formulation must be well-tolerated and enhance the absorption of AA35 from the gastrointestinal tract.[6] A variety of formulation approaches can be considered, including solutions, suspensions, and lipid-based formulations.
Formulation Options for Oral Dosing in Mice:
| Formulation Type | Composition | Rationale |
| Solution | 10% DMSO, 40% PEG 400, 50% Water | Co-solvents to increase solubility.[6] |
| Suspension | 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC), 0.2% (v/v) Tween 80 in water | Surfactants and suspending agents to ensure uniform dosing.[6] |
| Lipid-Based Formulation | 30% Labrafac PG, 40% Cremophor EL, 30% Transcutol HP | Enhances solubility and can improve lymphatic absorption.[6] |
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
This protocol details the determination of the aqueous solubility of AA35.
Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility of AA35.
Materials:
-
This compound (AA35) powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of AA35 powder to a glass vial.
-
Add a known volume of PBS (pH 7.4).
-
Incubate the vial at 37°C in an orbital shaker for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of AA35 in the filtrate using a validated HPLC-UV method.
Protocol for In Vitro Antimalarial Activity Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of AA35 against P. falciparum.[9][10]
Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of AA35.
Materials:
-
AA35 stock solution (10 mM in DMSO)
-
P. falciparum culture (synchronized at the ring stage)
-
Complete parasite culture medium
-
96-well plates
-
SYBR Green I nucleic acid stain
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a serial dilution of the AA35 stock solution in culture medium.
-
Add the diluted compounds to a 96-well plate.
-
Add the synchronized P. falciparum culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.
Protocol for In Vivo Efficacy Study in a Mouse Model
This protocol outlines a 4-day suppressive test to evaluate the in vivo efficacy of AA35 in mice infected with P. berghei.[9]
Workflow for In Vivo Efficacy Study
Caption: Workflow for the 4-day suppressive test in mice.
Materials:
-
AA35 formulation
-
P. berghei infected red blood cells
-
Female BALB/c mice (6-8 weeks old)
-
Giemsa stain
-
Microscope
Procedure:
-
On Day 0, infect mice intraperitoneally with P. berghei.
-
Two hours post-infection, administer the first dose of the AA35 formulation orally.
-
Continue daily treatment for the next three days (Days 1-3).
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by microscopy.
-
Calculate the percent suppression of parasitemia relative to a vehicle-treated control group.
Stability Considerations
The stability of the formulated AA35 should be assessed to ensure accurate dosing.[11][12][13]
Stability Assessment Plan:
| Condition | Timepoints | Analytical Method |
| Room Temperature (25°C) | 0, 4, 8, 24 hours | HPLC-UV |
| Refrigerated (4°C) | 0, 24, 48, 72 hours | HPLC-UV |
Potential Signaling Pathway Interaction
While the precise mechanism of action of AA35 is under investigation, many antimalarials are known to interfere with essential parasite pathways such as heme detoxification.
Hypothesized Mechanism of Action of AA35
Caption: Hypothesized pathway of AA35 action via inhibition of heme detoxification.
These protocols and notes provide a starting point for the preclinical development of this compound. The specific details of the formulations and experimental designs may require further optimization based on emerging data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. speronline.com [speronline.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Physicochemical Properties of Some Orthodox Antimalarials Used In South –East, Nigeria. | Sokoto Journal of Medical Laboratory Science [sokjmls.com.ng]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of antimalarial activity of CPF-1 formulation as an alternative choice for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Efficacy of Antimalarial Agent 35 Against Chloroquine-Resistant Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of chloroquine-resistant Plasmodium falciparum strains pose a significant challenge to global malaria control efforts. This necessitates the development of novel antimalarial agents with efficacy against these resistant parasites. This document provides detailed protocols for the in vitro and in vivo evaluation of "Antimalarial Agent 35," a novel drug candidate, against chloroquine-resistant P. falciparum. The described methodologies are based on established and widely used assays in antimalarial drug discovery.
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound and Control Drugs
| Parasite Strain | Drug | IC₅₀ (nM) ± SD | Resistance Index (RI)¹ |
| 3D7 (Chloroquine-Sensitive) | Chloroquine (B1663885) | 15.2 ± 2.1 | 1.0 |
| This compound | 2.5 ± 0.4 | 1.0 | |
| Dd2 (Chloroquine-Resistant) | Chloroquine | 285.7 ± 25.3 | 18.8 |
| This compound | 3.1 ± 0.6 | 1.2 | |
| K1 (Chloroquine-Resistant) | Chloroquine | 350.1 ± 30.8 | 23.0 |
| This compound | 2.9 ± 0.5 | 1.1 |
¹Resistance Index (RI) = IC₅₀ of resistant strain / IC₅₀ of sensitive strain (3D7). Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Efficacy of this compound in P. berghei-Infected Mice (4-Day Suppressive Test)
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 ± SD | % Parasitemia Inhibition |
| Vehicle Control | - | 35.4 ± 4.2 | 0 |
| Chloroquine | 20 | 28.9 ± 3.5 | 18.4 |
| This compound | 10 | 8.5 ± 1.5 | 76.0 |
| This compound | 25 | 2.1 ± 0.8 | 94.1 |
| This compound | 50 | 0.1 ± 0.1 | 99.7 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 3: Cytotoxicity Profile of this compound
| Cell Line | CC₅₀ (µM) ± SD | Selectivity Index (SI)² |
| HEK293 (Human Embryonic Kidney) | > 100 | > 32,258 |
| HepG2 (Human Hepatocellular Carcinoma) | 85.3 ± 7.9 | 27,516 |
²Selectivity Index (SI) = CC₅₀ in mammalian cells / IC₅₀ against P. falciparum Dd2 strain.
Experimental Protocols
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This protocol determines the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against P. falciparum.[1][2][3][4][5]
Materials:
-
P. falciparum cultures (e.g., 3D7, Dd2, K1)
-
Complete RPMI 1640 medium
-
Human erythrocytes
-
This compound and Chloroquine
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of this compound and chloroquine in complete medium in a 96-well plate.
-
Add parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate plates for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).[1]
-
Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration.
In Vivo Efficacy Assessment (4-Day Suppressive Test)
This assay evaluates the in vivo efficacy of an antimalarial compound in a murine model.[6][7][8]
Materials:
-
Plasmodium berghei ANKA strain
-
CD-1 or BALB/c mice
-
This compound and Chloroquine
-
Vehicle solution
-
Giemsa stain
Procedure:
-
Infect mice intravenously with 1 x 10⁷ P. berghei-infected red blood cells on Day 0.
-
Randomly assign mice into treatment groups (n=5 per group).
-
Administer the first dose of the test compounds or vehicle orally 2-4 hours post-infection.
-
Administer subsequent daily doses for the next three days (Day 1, 2, and 3).
-
On Day 4, collect tail blood smears, fix with methanol, and stain with Giemsa.
-
Determine the percentage of parasitemia by microscopic examination.
-
Calculate the percent inhibition of parasitemia relative to the vehicle-treated control group.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the test compound on mammalian cell lines.[9][10][11][12]
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Visualizations
Caption: Workflow for the in vitro SYBR Green I-based drug susceptibility assay.
Caption: Simplified signaling pathway of chloroquine action and resistance.
References
- 1. iddo.org [iddo.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. scielo.br [scielo.br]
- 10. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: Cytotoxicity Assessment of Antimalarial Agent 35 in Mammalian Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction The development of novel antimalarial agents requires rigorous evaluation of their safety and efficacy. A critical step in this process is determining the cytotoxicity of a candidate compound against mammalian cell lines to establish a therapeutic window and predict potential toxic effects in humans.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of a novel compound, designated here as "Antimalarial Agent 35," using standard colorimetric and enzymatic assays. The methodologies described include the MTT, Neutral Red (NR) Uptake, and Lactate Dehydrogenase (LDH) release assays, which are widely used to measure cell viability and membrane integrity.[2]
Cytotoxicity Data Summary
The cytotoxic effects of this compound were evaluated against a panel of human cell lines, including both cancerous and non-cancerous lines, to assess its general toxicity and selectivity. The 50% cytotoxic concentration (CC50), the concentration of a drug that causes the death of 50% of viable cells, was determined for each cell line after a 24-hour exposure period.[2] Chloroquine, a well-established antimalarial drug, was used as a reference compound.
Table 1: CC50 Values (µg/mL) of this compound and Chloroquine in Various Mammalian Cell Lines
| Cell Line | Cell Type | This compound (CC50 ± SD) | Chloroquine (CC50 ± SD) | Assay Method |
| HepG2 | Human Liver Carcinoma | Data to be generated | Reference data | MTT, NR Uptake |
| TOV-21G | Human Ovarian Adenocarcinoma | Data to be generated | Reference data | MTT, NR Uptake |
| WI-26VA4 | Human Lung Fibroblast | Data to be generated | Reference data | MTT, NR Uptake |
| Vero | Monkey Kidney Epithelial | Data to be generated | Reference data | LDH Release |
| MRC-5 | Human Lung Fibroblast | Data to be generated | Reference data | MTT |
Note: This table is a template for presenting experimental data. SD = Standard Deviation.
Experimental Protocols
Detailed methodologies for three key cytotoxicity assays are provided below. For each experiment, it is crucial to include negative (vehicle) controls and positive controls (a known cytotoxic agent).[2]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[1][4]
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.[5]
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference drug (e.g., Chloroquine) in culture medium. A common concentration range for initial screening is 31.3 to 1,000 µg/mL.[2]
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C and 5% CO₂.[2]
-
-
Assay Procedure:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][2]
-
Incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.[1][3]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1][3] A reference wavelength of >650 nm can be used to reduce background noise.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by performing a non-linear regression analysis of the dose-response curve.[2]
-
Neutral Red (NR) Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5][6] Toxic substances can impair the cell's ability to retain the dye. The amount of dye extracted from the cells after exposure is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Assay Procedure:
-
After the treatment period, remove the culture medium containing the test agent.
-
Add 100 µL of pre-warmed medium containing neutral red (e.g., 33-50 µg/mL) to each well.[7]
-
Incubate the plate for 2-3 hours at 37°C and 5% CO₂.[5]
-
Remove the neutral red medium and wash the cells once with 150 µL of DPBS.[5]
-
Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye.[5]
-
Shake the plate for at least 10 minutes on a plate shaker until the dye is fully solubilized.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Calculate cell viability and determine the CC50 value as described in the MTT protocol.
-
Lactate Dehydrogenase (LDH) Release Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[8][9] The LDH assay quantitatively measures the amount of LDH in the supernatant by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10] The amount of color formed is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
Prepare additional control wells for determining spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer, such as Triton™ X-100).[10]
-
-
Assay Procedure:
-
After the incubation period, centrifuge the 96-well plate at ~300 x g for 5 minutes to pellet any detached cells.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate and assay buffer).[8]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][11]
-
Add 50 µL of stop solution to each well.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[11]
-
Subtract the background absorbance (680 nm) from the 490 nm reading.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.[11]
-
-
Determine the CC50 value from the dose-response curve.
-
Visualizations: Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the cytotoxicity assays described.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for the LDH cytotoxicity assay.
Hypothetical Signaling Pathway for Cytotoxicity
Many antimalarial drugs exert their effects by disrupting essential parasite pathways, such as mitochondrial function or folate synthesis, which can also impact mammalian cells at higher concentrations.[12][13] The diagram below illustrates a hypothetical pathway by which an antimalarial agent could induce cytotoxicity.
Caption: Hypothetical pathway of cytotoxicity via mitochondrial disruption.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. qualitybiological.com [qualitybiological.com]
- 6. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimalarial Drug Strategies to Target Plasmodium Gametocytes | MDPI [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of "Antimalarial Agent 35" Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continuous discovery and development of novel antimalarial agents. "Antimalarial Agent 35" represents a promising chemical scaffold for the development of new therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of "this compound" to identify potent compounds for further development.
The following protocols describe three robust and widely used HTS assays for antimalarial drug discovery: a luciferase-based assay for assessing parasite viability, a SYBR Green I-based fluorescence assay for quantifying parasite growth, and a colorimetric β-hematin inhibition assay for screening compounds that interfere with heme detoxification.
Data Presentation: Summary of Assay Parameters
The following table summarizes key quantitative parameters for the described HTS assays, facilitating easy comparison.
| Parameter | Luciferase-Based Assay | SYBR Green I Assay | β-Hematin Inhibition Assay |
| Assay Principle | Measures ATP levels via luciferase-generated bioluminescence as an indicator of metabolically active parasites. | Measures parasite DNA content using the fluorescent intercalating dye SYBR Green I. | Measures the inhibition of heme crystallization (β-hematin formation) colorimetrically.[1][2][3] |
| Throughput | High to ultra-high (384- to 1536-well plates).[4][5] | High (96- to 384-well plates).[6] | High (384-well plates).[2] |
| Detection Method | Luminescence.[7] | Fluorescence.[6] | Absorbance (Colorimetric).[1][2] |
| Assay Endpoint | 48-72 hours post-compound addition.[4] | 72 hours post-compound addition. | 1-24 hours post-compound addition. |
| Z'-factor | Typically > 0.5.[8] | Typically > 0.7.[2] | Typically ≥ 0.74.[2] |
| Advantages | High sensitivity, suitable for automation.[4][5] | Cost-effective, simple one-step procedure.[6][9] | Target-specific, requires no parasites.[2] |
| Limitations | Requires transgenic parasite lines expressing luciferase. | Potential for interference from fluorescent compounds or DNA-binding agents.[10] | Does not assess other mechanisms of action. |
Experimental Protocols
Protocol 1: Luciferase-Based High-Throughput Screening Assay
This assay quantifies parasite viability by measuring the activity of luciferase expressed by a transgenic P. falciparum line. The amount of light produced is proportional to the number of viable parasites.
Materials:
-
P. falciparum line expressing luciferase (e.g., Pf-Luc)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
"this compound" analogs library (in DMSO)
-
Bright-Glo® Luciferase Assay System
-
384-well or 1536-well white, solid-bottom assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Methodology:
-
Parasite Culture: Maintain a synchronized culture of Pf-Luc parasites in human erythrocytes at 2% hematocrit.
-
Compound Plating: Dispense 50 nL of each "this compound" analog from the library into the assay plates using an automated liquid handler. Include positive (e.g., chloroquine) and negative (DMSO) controls.
-
Parasite Seeding: Add 25 µL of the parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber for 72 hours.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the Bright-Glo® reagent to room temperature.
-
Add 25 µL of Bright-Glo® reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for active compounds by fitting the dose-response data to a sigmoidal curve.
References
- 1. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric high-throughput screen for detection of heme crystallization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A colorimetric high-throughput β-hematin inhibition screening assay for use in the search for antimalarial compounds | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Antimalarial Agent 35
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of "Antimalarial Agent 35" samples for mass spectrometry (MS) analysis. The following sections offer guidance on various extraction techniques from biological matrices, ensuring high-quality data for pharmacokinetic studies, metabolite identification, and quantitative bioanalysis.
Introduction
This compound, also identified as compound QP11, is a selective inhibitor of falcipain-2 (FP2), a critical cysteine protease in Plasmodium falciparum.[1] It exhibits synergistic effects when used in combination with chloroquine.[1] Another report highlights an antimalarial agent, designated 35, which effectively blocks schizogony in primary human hepatocytes with a potent IC50 of 0.3 nM.[2] Accurate and sensitive quantification of this compound in biological matrices is crucial for preclinical and clinical development. Mass spectrometry, coupled with appropriate sample preparation, is the analytical method of choice for this purpose.[3][4]
The selection of a suitable sample preparation method is critical to remove interfering substances such as proteins and phospholipids (B1166683) from biological samples, which can cause matrix effects and compromise the accuracy and sensitivity of LC-MS/MS assays.[5][6] Common techniques for the bioanalysis of small molecules include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][6][7]
Sample Preparation Protocols
The choice of sample preparation protocol depends on the biological matrix, the physicochemical properties of this compound, the required limit of quantification, and the available equipment.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[7][8] It involves the addition of an organic solvent or an acid to precipitate proteins, which are then removed by centrifugation.[9][10]
Experimental Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of a precipitation solvent (e.g., acetonitrile, methanol, or acetone).
-
Add an internal standard (IS) to the precipitation solvent to ensure accurate quantification.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
Workflow for Protein Precipitation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical sample preparation strategies for the determination of antimalarial drugs in human whole blood, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. ovid.com [ovid.com]
- 6. tandfonline.com [tandfonline.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. agilent.com [agilent.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
Ethical considerations for animal studies involving "Antimalarial agent 35"
Application Notes
The development of new antimalarial agents is crucial in the global fight against malaria, a disease that continues to cause significant morbidity and mortality.[1][2] Preclinical in vivo studies using animal models are an indispensable step in the drug development pipeline to assess the efficacy and safety of new compounds before they can proceed to human trials.[3][4][5] However, the use of animals in research carries significant ethical responsibilities.[6][7][8] These notes provide a framework for researchers, scientists, and drug development professionals on the key ethical considerations for conducting animal studies with investigational antimalarial agents.
The guiding principles for the ethical use of animals in research are the "3Rs": Replacement, Reduction, and Refinement .[8][9][10]
-
Replacement: Researchers should, where possible, replace the use of live animals with alternative methods.[9][10] This can include in vitro assays using cultured malaria parasites, computational modeling, and the use of less sentient organisms.[11][12] For antimalarial drug discovery, many initial screening steps can and should be performed using in vitro cultures of Plasmodium falciparum.[11] Animal studies should only be conducted when necessary to understand the drug's activity in a complex living system.[1][4]
-
Reduction: The number of animals used in experiments should be minimized while still ensuring statistically significant and scientifically valid results.[9][10] This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies.[13]
-
Refinement: Experimental procedures should be refined to minimize any pain, suffering, or distress to the animals.[9][10] This includes using appropriate anesthesia and analgesia, providing proper housing and care, and establishing clear humane endpoints.[8][14][15]
Institutional Animal Care and Use Committee (IACUC)
All research involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[16][17] The IACUC is responsible for ensuring that the proposed research is scientifically justified, that the 3Rs are implemented, and that the welfare of the animals is protected.[17] Researchers must submit a detailed protocol to the IACUC for approval before commencing any animal studies.[14][16]
Choice of Animal Model
The selection of an appropriate animal model is a critical ethical and scientific consideration.[3] Rodent models, such as mice infected with Plasmodium berghei or Plasmodium yoelii, are widely used in malaria research due to their well-characterized disease progression and the availability of transgenic lines.[1][3] Non-human primate models, while more closely resembling human malaria, are used less frequently due to higher costs and more significant ethical concerns.[3][18] The choice of model should be scientifically justified in the IACUC protocol, and the least sentient species capable of providing the necessary data should be used.[19]
Humane Endpoints
The establishment of clear and objective humane endpoints is arguably one of the most critical aspects of refining animal studies in malaria research.[14][15][20] Humane endpoints are predetermined criteria that, when met, indicate that an animal should be removed from a study, typically through euthanasia, to prevent further pain or distress.[14][21] This is an alternative to using death as the experimental endpoint.[14][21]
In studies of severe malaria, which can be lethal, it is imperative to have well-defined humane endpoints. These can be based on a combination of clinical signs, physiological parameters, and behavioral changes.[15][20] Regular and careful monitoring of the animals is essential for the timely implementation of these endpoints.[20]
Experimental Protocols
Protocol 1: In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
This protocol is a standard method for evaluating the in vivo efficacy of a test compound against the erythrocytic stages of rodent malaria parasites.[11]
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 6-8 weeks
-
Sex: Female (to avoid fighting among males)
-
Source: Reputable vendor with certified health status.
2. Parasite:
-
Species: Plasmodium berghei (ANKA strain for cerebral malaria models, other strains for non-cerebral models)
-
Inoculum: 1 x 10^5 parasitized red blood cells in 0.2 mL of sterile saline, administered intraperitoneally (IP).
3. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline, distilled water, or a specific vehicle for the test compound).
-
Group 2: Positive control (a known effective antimalarial drug, e.g., chloroquine).
-
Groups 3-n: Test compound at various dose levels.
-
A minimum of 5 mice per group is recommended for statistical power.
4. Procedure:
-
Day 0: Infect all mice with the parasite inoculum. Two to four hours post-infection, administer the first dose of the test compound, positive control, or vehicle.
-
Days 1, 2, and 3: Administer subsequent daily doses of the respective treatments.
-
Day 4: Collect a thin blood smear from the tail vein of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by examining at least 1,000 red blood cells under a microscope.
5. Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the following formula:
-
% Suppression = 100 - [ (Mean parasitemia of treated group) / (Mean parasitemia of vehicle control group) ] * 100
-
-
The ED50 (effective dose that suppresses parasitemia by 50%) can be determined by probit analysis.
Ethical Considerations for this Protocol:
-
The number of animals is the minimum required for statistical significance.
-
Handling and dosing should be performed by trained personnel to minimize stress.
-
Animals should be monitored daily for signs of distress (see Protocol 2).
Protocol 2: Monitoring Animal Welfare and Humane Endpoints
This protocol outlines the procedures for monitoring the health and welfare of animals during an antimalarial study and for implementing humane endpoints.
1. Monitoring Frequency:
-
Animals should be observed at least twice daily (morning and late afternoon).
-
More frequent monitoring may be necessary, especially as the disease progresses.
2. Parameters to Monitor:
-
General Appearance: Note any changes in posture (hunching), fur (piloerection), or cleanliness (lack of grooming).
-
Body Weight: Record body weight daily. A weight loss of more than 20% from baseline is a common humane endpoint.[15]
-
Body Temperature: Measure body temperature using a non-invasive method (e.g., infrared thermometer) if possible. A body temperature below 32°C can be an indicator of a moribund state in mice with experimental cerebral malaria.[20]
-
Behavioral Changes: Observe for signs of lethargy, reduced exploration, social isolation, or abnormal movements (e.g., seizures, paralysis).[15]
-
Clinical Signs of Severe Malaria:
-
Respiratory: Labored breathing, gasping.
-
Neurological (for cerebral malaria models): Ataxia, convulsions, paralysis, coma.
-
Anemia: Pale paws and ears.
-
3. Humane Endpoint Criteria:
-
An animal should be euthanized if it meets any of the following criteria:
-
Loss of more than 20% of its initial body weight.
-
Body temperature drops below 32°C.[20]
-
Inability to access food or water for 24 hours.
-
Severe respiratory distress.
-
Uncontrolled seizures or a comatose state.
-
A cumulative score on a clinical scoring sheet (see Table 2) that indicates severe and irreversible disease.
-
4. Euthanasia:
-
Euthanasia should be performed by a trained individual using a method approved by the IACUC (e.g., CO2 asphyxiation followed by a secondary physical method).
Data Presentation
Table 1: Example of Humane Endpoint Criteria for a Murine Malaria Study
| Parameter | Mild Abnormality (Score 1) | Moderate Abnormality (Score 2) | Severe Abnormality (Score 3) |
| Body Weight Loss | 5-10% | 10-20% | >20% |
| Body Temperature | 35-36°C | 32-35°C | <32°C |
| General Appearance | Mild piloerection | Piloerection, hunched posture | Unkempt, severe hunching |
| Behavior | Reduced activity | Lethargy, social isolation | Moribund, unresponsive |
| Neurological Signs | None | Ataxia, limb weakness | Seizures, paralysis, coma |
A cumulative score of ≥ 4, or a score of 3 in any single category, should trigger euthanasia.
Table 2: Example of Data from a 4-Day Suppressive Test
| Group | Treatment | Dose (mg/kg) | Mean Parasitemia on Day 4 (%) | % Suppression |
| 1 | Vehicle | - | 25.4 | 0 |
| 2 | Chloroquine | 10 | 0.1 | 99.6 |
| 3 | Agent 35 | 5 | 12.7 | 50.0 |
| 4 | Agent 35 | 10 | 5.1 | 79.9 |
| 5 | Agent 35 | 20 | 0.5 | 98.0 |
Mandatory Visualization
Caption: Workflow for the ethical review and approval of animal study protocols.
Caption: Decision tree for the implementation of humane endpoints in malaria animal models.
References
- 1. Animal research and malaria :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. Antimalarial mass drug administration: ethical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miguelprudencio.com [miguelprudencio.com]
- 4. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 5. The use of animals in pharmaceutical research [abpi.org.uk]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. osteology.org [osteology.org]
- 8. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 9. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 10. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mmv.org [mmv.org]
- 12. A humane method for malaria research | Animal Welfare Body Utrecht [ivd-utrecht.nl]
- 13. forskningsetikk.no [forskningsetikk.no]
- 14. acuc.berkeley.edu [acuc.berkeley.edu]
- 15. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 16. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 17. The IACUC | OLAW [olaw.nih.gov]
- 18. Malaria in pregnancy: the relevance of animal models for vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nih.gov.my [nih.gov.my]
- 20. ovid.com [ovid.com]
- 21. How “Humane” Is Your Endpoint?—Refining the Science-Driven Approach for Termination of Animal Studies of Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Antimalarial Agent 35 for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with "Antimalarial agent 35" during in vitro experiments.
Compound Information
| Identifier | Value |
| Name | This compound |
| IUPAC Name | 2-[4-[[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methyl]triazol-1-yl]-N-(3-nitrophenyl)acetamide[1] |
| Molecular Formula | C24H23ClN8O3[1] |
| Molecular Weight | 506.9 g/mol [1] |
| Predicted XLogP3 | 2.9[1] |
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assay. Why is this happening?
A1: this compound is a complex heterocyclic molecule with a relatively high molecular weight and a predicted XLogP3 of 2.9, suggesting it is lipophilic and likely has low aqueous solubility.[1] The large aromatic surface area from the quinoline (B57606) and nitrophenyl groups can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For initial solubilization, 100% dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for poorly soluble compounds. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where it is poorly soluble. To mitigate this, a stepwise dilution approach is recommended. This involves creating intermediate dilutions in a mixture of DMSO and your aqueous buffer before reaching the final desired concentration.
Q4: Are there alternative solvents or strategies I can use if DMSO is not suitable for my assay?
A4: Yes, several alternative strategies can be employed. These include the use of co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), employing surfactants to form micelles that encapsulate the compound, or using cyclodextrins to form inclusion complexes. The choice of method will depend on the specific requirements and constraints of your in vitro assay.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems.
Problem 1: this compound does not fully dissolve in 100% DMSO.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Try preparing a more dilute stock solution (e.g., 10 mM instead of 50 mM). |
| Insufficient mixing | Vortex the solution vigorously for at least 1-2 minutes. |
| Low kinetic energy | Gently warm the solution in a 37°C water bath for 5-10 minutes. Sonication can also be effective. |
| Compound purity/quality | Ensure the compound is of high purity and has been stored correctly to avoid degradation. |
Problem 2: Precipitation occurs upon dilution of DMSO stock into aqueous media.
| Possible Cause | Troubleshooting Steps |
| Rapid solvent exchange | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your aqueous buffer (e.g., 1:10), then add this to the final volume. |
| Final DMSO concentration is too low | Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but still non-toxic to your cells (typically ≤ 0.5%). |
| pH of the aqueous media | The solubility of compounds with ionizable groups can be pH-dependent. Test the solubility in buffers with slightly different pH values if your assay allows. |
| Use of solubility enhancers | Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) to the aqueous media. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 5.069 mg of this compound (Molecular Weight = 506.9 g/mol ).
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or warm in a 37°C water bath with intermittent vortexing.
-
Inspect: Visually confirm that the solution is clear and free of any particulates.
-
Store: Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Serial Dilution for In Vitro Assays
-
Prepare an intermediate dilution: Dilute the 10 mM DMSO stock solution 1:10 in your pre-warmed (37°C) cell culture medium or aqueous buffer to create a 1 mM intermediate solution. This solution will have a 10% DMSO concentration.
-
Prepare the final working solution: Further dilute the 1 mM intermediate solution into your pre-warmed medium to achieve the desired final concentration. For example, a 1:100 dilution of the 1 mM intermediate will result in a 10 µM final concentration with a final DMSO concentration of 0.1%.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your test samples.
Visualizations
Caption: Workflow for preparing and diluting this compound.
Caption: Decision tree for troubleshooting solubility problems.
References
Overcoming "Antimalarial agent 35" instability in solution
Welcome to the technical support center for Antimalarial Agent 35 (AMA-35). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and stability of AMA-35 in solution.
Frequently Asked Questions (FAQs)
Q1: My AMA-35 solution appears to be degrading rapidly, indicated by a color change and loss of potency. What are the primary causes of this instability?
A1: AMA-35, a novel quinoline (B57606) methanol (B129727) derivative, is susceptible to degradation under common laboratory conditions. The primary causes of instability in solution include:
-
pH-dependent hydrolysis: AMA-35 is most stable in a slightly acidic pH range (4.0-5.5). In neutral or alkaline solutions, the molecule is prone to hydrolysis, leading to the formation of inactive degradants.
-
Photosensitivity: Exposure to light, particularly in the UV spectrum, can induce photodegradation of AMA-35. This is often observed as a yellowing of the solution.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation of the quinoline core.
-
Solvent Effects: The choice of solvent can significantly impact the stability of AMA-35. Protic solvents, especially at elevated temperatures, can accelerate degradation.
Q2: What are the recommended solvent systems for dissolving and storing AMA-35?
A2: For optimal stability, it is recommended to dissolve AMA-35 in anhydrous, deoxygenated solvents. The choice of solvent will depend on the intended application:
-
For short-term use (up to 24 hours): Anhydrous ethanol (B145695) or DMSO are suitable. Solutions should be stored at 2-8°C and protected from light.
-
For long-term storage: It is highly recommended to store AMA-35 as a dry powder at -20°C. If a stock solution is necessary, prepare it in anhydrous DMSO at a high concentration, aliquot into small volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation of AMA-35 from my aqueous buffer solution. How can I improve its solubility and prevent this?
A3: AMA-35 is a lipophilic compound with low aqueous solubility, which can lead to precipitation in buffer systems.[1][2][3][4] To improve solubility:
-
Use of co-solvents: The addition of a water-miscible organic solvent such as ethanol, DMSO, or PEG 400 can significantly enhance the solubility of AMA-35 in aqueous buffers.
-
pH adjustment: Maintaining the pH of the buffer in the optimal range of 4.0-5.5 can improve solubility and stability.
-
Formulation with excipients: For in vivo studies, consider formulating AMA-35 with solubilizing agents like cyclodextrins or in lipid-based formulations.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro anti-plasmodial assays.
Possible Cause: Degradation of AMA-35 in the culture medium during the long incubation periods required for the assay.
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh working solutions of AMA-35 from a frozen stock immediately before each experiment.
-
Minimize light exposure: Protect the culture plates from light during incubation by wrapping them in aluminum foil.
-
Assess stability in media: Perform a stability study of AMA-35 in your specific culture medium under assay conditions (e.g., 37°C, 5% CO2).
-
Consider a more stable formulation: For prolonged assays, a formulation with a stabilizing agent may be necessary.
Issue 2: Low oral bioavailability in animal models.
Possible Cause: Poor solubility in gastrointestinal fluids and potential degradation at physiological pH.
Troubleshooting Steps:
-
Formulation development: Explore different formulation strategies to enhance solubility and protect the drug from degradation. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or solid lipid microparticles can improve oral absorption.[5]
-
Salt formation: Investigate the possibility of forming a more soluble salt of AMA-35.
-
Particle size reduction: Micronization or nanonization of the drug powder can increase the surface area for dissolution.
Data on AMA-35 Stability
Table 1: Stability of AMA-35 in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | % Degradation after 48h |
| Anhydrous DMSO | 100 | 99.5 | 99.1 | 0.9 |
| Anhydrous Ethanol | 100 | 98.2 | 96.5 | 3.5 |
| PBS (pH 7.4) | 100 | 75.3 | 52.1 | 47.9 |
| RPMI 1640 Media | 100 | 80.1 | 65.4 | 34.6 |
Table 2: Effect of pH on the Stability of AMA-35 in Aqueous Buffer at 37°C for 24 hours
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100 | 92.3 | 7.7 |
| 4.5 | 100 | 98.1 | 1.9 |
| 6.0 | 100 | 85.6 | 14.4 |
| 7.4 | 100 | 68.2 | 31.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of AMA-35
This protocol is designed to identify the degradation pathways of AMA-35 under various stress conditions.[6][7]
Materials:
-
AMA-35 powder
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
UV lamp (254 nm)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Acid Hydrolysis: Dissolve 1 mg of AMA-35 in 1 mL of ACN. Add 9 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve 1 mg of AMA-35 in 1 mL of ACN. Add 9 mL of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve 1 mg of AMA-35 in 1 mL of ACN. Add 9 mL of 3% H2O2. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Photodegradation: Dissolve 1 mg of AMA-35 in 10 mL of ACN:water (1:1). Expose the solution to UV light (254 nm) for 2, 4, 8, and 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid AMA-35 powder at 60°C for 7 days. Dissolve in ACN for analysis.
-
Analysis: Analyze all samples by HPLC to determine the percentage of AMA-35 remaining and to observe the formation of degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for AMA-35 Quantification
This method is suitable for determining the concentration of AMA-35 in stability studies and formulation development.[8][9][10]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Run Time: 15 minutes
Visualizations
Caption: Degradation pathways of AMA-35.
Caption: Workflow for addressing AMA-35 instability.
References
- 1. malariaworld.org [malariaworld.org]
- 2. tandfonline.com [tandfonline.com]
- 3. iris.hi.is [iris.hi.is]
- 4. Incompatibility of antimalarial drugs: challenges in formulating combination products for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation development and evaluation of the anti-malaria properties of sustained release artesunate-loaded solid lipid microparticles based on phytolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ajpaonline.com [ajpaonline.com]
Technical Support Center: Troubleshooting Off-Target Effects of Antimalarial Agent 35 (AMA-35) in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating potential off-target effects of the novel antimalarial agent, AMA-35, in cellular assays. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with AMA-35?
A1: Off-target effects occur when a compound, such as AMA-35, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended therapeutic target.[1] These unintended interactions can lead to a variety of undesirable outcomes in cell-based assays, including cytotoxicity, activation or inhibition of irrelevant signaling pathways, and confounding experimental results.[1] This can ultimately lead to a misinterpretation of AMA-35's true efficacy and mechanism of action.
Q2: My cells are showing significant toxicity at concentrations where I expect to see antimalarial activity. Is this an off-target effect of AMA-35?
A2: It is possible. High cytotoxicity at or near the effective concentration can be an indicator of off-target effects. To investigate this, it is crucial to establish a "therapeutic window" by determining the concentration-response curves for both the on-target antimalarial activity and general cytotoxicity in a relevant host cell line (e.g., human hepatocytes, erythrocytes). If the cytotoxic concentration (CC50) is very close to the effective concentration (EC50), it suggests a narrow therapeutic window and potential off-target toxicity.
Q3: How can I experimentally distinguish between on-target and off-target effects of AMA-35?
A3: Several control experiments can help differentiate on-target from off-target effects:
-
Structural Analog Control: If available, use a structurally similar analog of AMA-35 that is known to be inactive against the primary antimalarial target. If this inactive analog produces similar cellular phenotypes, the observed effect is likely off-target.[1]
-
Cell Line Control: Test AMA-35 in a cell line that does not express the intended target of the antimalarial agent. Any effect observed in this cell line would, by definition, be an off-target effect.[1]
-
Target Overexpression/Knockdown: Modulating the expression level of the intended target in your cellular model can provide strong evidence. An on-target effect should be enhanced in cells overexpressing the target and diminished in cells where the target is knocked down or knocked out.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can provide direct evidence of AMA-35 binding to its intended target and can also be used to identify off-target binders in a proteome-wide manner.[2][3][4]
Troubleshooting Guides
Issue 1: High Background Signal or Inconsistent Results in Cellular Assays
This could be due to several factors, including off-target effects that interfere with the assay readout.
Troubleshooting Steps:
-
Validate Assay Controls: Ensure that your positive and negative controls are behaving as expected. A well-characterized antimalarial with a known mechanism of action should be used as a positive control.[1] The vehicle control (e.g., DMSO) should not affect cell viability or the assay signal.[1]
-
Assess AMA-35 Solubility: Poor solubility can lead to compound precipitation and inconsistent results. Visually inspect the media for precipitates and consider performing a solubility assay.
-
Evaluate Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).[1]
-
Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay, such as the MTT or LDH assay, to determine the CC50 of AMA-35 on the host cells used in your assay. This will help you work at non-toxic concentrations.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed host cells (e.g., HepG2, HEK293T) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of AMA-35 (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[AMA-35] to determine the CC50.[1]
Issue 2: Unexpected Phenotype or Activation of a Signaling Pathway
If AMA-35 induces an unexpected cellular response, it may be activating an off-target signaling pathway.
Troubleshooting Steps:
-
Pathway Analysis: Utilize techniques like phospho-proteomics or RNA sequencing to identify signaling pathways that are modulated by AMA-35 treatment.[1] This can provide clues about potential off-target interactions.
-
Inhibitor Studies: Use known inhibitors of suspected off-target pathways to see if they can reverse the AMA-35-induced phenotype.
-
Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify the proteins that AMA-35 directly binds to within the cell.[3][4]
Data Presentation
Table 1: Hypothetical Activity Profile of AMA-35 and a Structural Analog
| Compound | Antimalarial EC50 (µM) | Host Cell Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| AMA-35 | 0.5 | 15 | 30 |
| Inactive Analog | > 50 | 18 | < 0.36 |
Table 2: Troubleshooting Checklist for Unexpected Cellular Effects
| Observation | Potential Cause | Suggested Action |
| High Cytotoxicity | Off-target toxicity | Determine CC50; use lower concentrations. |
| Inconsistent Results | Solubility issues, solvent toxicity | Check solubility; titrate DMSO concentration. |
| Unexpected Phenotype | Off-target pathway activation | Perform pathway analysis; use pathway inhibitors. |
| No Effect | Poor cell permeability | Perform cell uptake assays. |
Visualizations
Caption: A troubleshooting workflow for investigating unexpected cellular effects of a novel compound.
Caption: A hypothetical signaling pathway activated by an off-target effect of AMA-35.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Antimalarial Agent 35 (P218) Dosage for In Vivo Efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on optimizing the in vivo efficacy of Antimalarial Agent 35, a dihydrofolate reductase (DHFR) inhibitor also known as P218.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy of this compound in our mouse model. What are the potential causes?
A1: Lower than expected efficacy can stem from several factors:
-
Drug Formulation and Administration:
-
Solubility: P218 may have poor aqueous solubility. Ensure the vehicle used for administration (e.g., 70% Tween 80 / 30% ethanol) is appropriate and that the compound is fully dissolved or forms a stable suspension.[1] Particle size of insoluble compounds can be reduced by sonication or ball-milling.[1]
-
Route of Administration: The oral bioavailability of P218 may be limited. Compare efficacy between oral (p.o.) and subcutaneous (s.c.) or intravenous (i.v.) administration to assess this.[1]
-
Dosing Accuracy: Verify the accuracy of dose calculations and the calibration of administration equipment.
-
-
Animal Model and Parasite Strain:
-
Mouse Strain: Different mouse strains can exhibit varying levels of susceptibility to Plasmodium infection and drug metabolism.[2][3] For instance, C57BL/6 mice are often used for cerebral malaria models, while BALB/c mice are resistant to it.[3] Ensure the chosen strain is appropriate for your research question.
-
Parasite Strain: Drug resistance can vary significantly between Plasmodium strains.[1] Confirm the sensitivity of your parasite strain (e.g., P. berghei ANKA) to DHFR inhibitors. Cross-resistance studies with drug-resistant lines may be necessary.[1]
-
-
Experimental Timing and Duration:
-
Timing of Treatment: P218 is known to block liver-stage schizogony.[4][5] Administering the compound after the liver stage is complete will result in reduced efficacy. For causal prophylaxis studies, treatment should commence prior to or at the time of sporozoite inoculation.
-
Duration of Follow-up: A short follow-up period may miss recrudescent infections. For slowly eliminated drugs, a minimum of 28 days of follow-up is recommended to accurately assess efficacy.[6]
-
Q2: How do we establish an optimal dosage for this compound in our in vivo model?
A2: A dose-ranging study is the standard method for determining the effective dose (ED50 and ED90) of a new antimalarial compound. This involves testing the agent at a minimum of four different doses.[1]
Example Dose-Ranging Study Design:
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Mice |
| 1 | Vehicle Control | - | p.o. | 5 |
| 2 | This compound | 3 | p.o. | 5 |
| 3 | This compound | 10 | p.o. | 5 |
| 4 | This compound | 30 | p.o. | 5 |
| 5 | This compound | 100 | p.o. | 5 |
| 6 | Reference Drug (e.g., Chloroquine) | 1.5 - 1.8 | p.o. | 5 |
Q3: What are the key parameters to monitor during an in vivo efficacy study for this compound?
A3: The primary endpoints for an in vivo efficacy study are:
-
Parasitemia: The percentage of infected red blood cells. This is typically monitored daily by examining Giemsa-stained blood smears.
-
Survival Time: The number of days mice survive post-infection. Untreated control mice typically succumb to infection within a week.[1] Mice that are parasite-free on day 30 post-infection are often considered cured.[1]
-
Body Weight and Clinical Signs: Monitor for any adverse effects of the drug, such as weight loss, ruffled fur, or behavioral changes.
Q4: We are observing inconsistent results between experiments. How can we improve reproducibility?
A4: Inconsistent results can be minimized by standardizing your experimental protocol:
-
Animal Standardization: Use mice of the same age, sex, and genetic background.
-
Inoculum Standardization: Ensure that each mouse receives the same number of viable parasites.
-
Drug Preparation: Prepare fresh drug formulations for each experiment.
-
Blinding: Whenever possible, the individual assessing parasitemia should be blinded to the treatment groups.
Experimental Protocols
Protocol 1: 4-Day Suppressive Test for In Vivo Antimalarial Efficacy
This is a standard test to evaluate the efficacy of a compound against the blood stages of malaria.
Materials:
-
Plasmodium berghei ANKA strain
-
This compound (P218)
-
Vehicle (e.g., 7% Tween 80, 3% ethanol)[1]
-
Standard antimalarial drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope with oil immersion lens
Procedure:
-
Infection: Infect mice intravenously or intraperitoneally with 1x10^5 P. berghei-infected red blood cells.
-
Dosing:
-
Two hours post-infection, administer the first dose of this compound or the vehicle control via the desired route (e.g., oral gavage).
-
Continue dosing once daily for a total of four consecutive days.
-
-
Monitoring Parasitemia:
-
On day 4 post-infection, prepare thin blood smears from a tail snip.
-
Fix the smears with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under oil immersion.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percent suppression of parasitemia relative to the vehicle control group.
-
Calculate the ED50 and ED90 values.
-
Protocol 2: Liver Stage (Causal Prophylaxis) Assay
This assay assesses the ability of this compound to prevent the establishment of a blood-stage infection by targeting the liver stages.
Materials:
-
Plasmodium berghei sporozoites
-
This compound (P218)
-
Vehicle
-
Standard prophylactic drug (e.g., Primaquine)
Procedure:
-
Dosing:
-
Administer this compound or the vehicle control to mice. The dosing regimen can vary (e.g., a single dose 24 hours before infection, or daily doses starting before and continuing after infection).
-
-
Infection:
-
Infect mice by intravenous injection of 10,000 P. berghei sporozoites.
-
-
Monitoring:
-
Starting on day 4 post-infection, monitor for the appearance of blood-stage parasites by daily Giemsa-stained blood smears until day 14.
-
-
Data Analysis:
-
The primary outcome is the presence or absence of blood-stage parasitemia.
-
Efficacy is expressed as the percentage of mice that remain parasite-free.
-
Visualizations
Signaling Pathway
References
- 1. mmv.org [mmv.org]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the drugability of initial malaria infection through miniaturized sporozoite assays and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Antimalarial Agent 35" Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with "Antimalarial Agent 35." The information is designed to address common challenges encountered during in vitro experiments and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Q1: We are observing significant variability in the IC50 values for "this compound" between different experimental runs. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent IC50 values are a common challenge in antimalarial drug screening. Several factors related to the parasite culture, experimental setup, and the agent itself can contribute to this variability.[1][2]
Troubleshooting Steps:
-
Parasite Culture Conditions:
-
Strain and Stage Consistency: Ensure the use of a consistent Plasmodium falciparum strain and developmental stage (typically synchronized ring-stage parasites) for all assays.[1][2] Different strains possess varying drug sensitivities, and different life cycle stages can exhibit differential susceptibility to antimalarial agents.
-
Culture Health: Regularly monitor the health of your parasite cultures. Contamination with bacteria or fungi can impact parasite growth and assay results.[2] Ensure the use of fresh, compatible red blood cells (RBCs), as the age and donor of RBCs can affect parasite viability.[3]
-
Consistent Medium: Use the same batch of media, serum (heat-inactivated and from a consistent source), and other reagents to minimize variability.[1][2] Some lots of serum substitutes like Albumax II have been reported to not support Plasmodium growth effectively.[3]
-
-
Assay Parameters:
-
Parasite Density: Inaccurate parasite counting and inconsistent seeding of parasites in assay plates can lead to variable results.[1]
-
Drug Concentration: Always prepare fresh serial dilutions of "this compound" for each experiment to avoid issues with compound degradation.[2]
-
Incubation Time: The incubation period is a critical parameter. Insufficient incubation time may not reveal the full effect of the drug, while an excessively long period can lead to nutrient depletion and parasite death, independent of the drug's action.[1] An incubation time of 72 hours is common for many antimalarial assays.[1][2]
-
-
Plate Effects:
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can alter the concentration of the drug and affect parasite viability. It is advisable to fill the outer wells with sterile media or water and not use them for experimental data points.
-
Summary of Key Experimental Parameters and Recommended Ranges:
| Parameter | Recommended Range | Potential Issues if Deviated |
| Initial Parasitemia | 0.5 - 1% | Inconsistent parasite density can lead to variable results.[1][2] |
| Hematocrit | 1.5 - 2% | Variations can affect parasite growth and drug efficacy.[2] |
| Incubation Time | 48 - 72 hours | Shorter times may not capture the full drug effect; longer times can lead to cell death from other factors.[1] |
| Drug Concentration | 0.01 - 100 µM (initial screen) | An inadequate concentration range may result in an incomplete dose-response curve.[4] |
| Serum Concentration | 10 - 15% | Serum components can interact with the drug or affect parasite growth.[1] |
Issue 2: Flat Dose-Response Curve (No Inhibition)
Q2: Our dose-response curve for "this compound" is flat, showing no parasite inhibition even at high concentrations. What could be the issue?
A2: A flat dose-response curve suggests a lack of drug activity under the tested conditions. This can be due to several factors, including issues with the compound itself or the assay methodology.
Troubleshooting Workflow:
References
Technical Support Center: In Vitro Selection of Resistance to Antimalarial Agent 35
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers selecting for resistance to Antimalarial Agent 35 in Plasmodium falciparum cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of Agent 35 in our long-term in vitro culture. Could this be resistance?
A1: A decrease in efficacy, often indicated by a significant and reproducible increase in the 50% inhibitory concentration (IC50), is a primary indicator of drug resistance. This typically occurs through the selection of parasites with spontaneous mutations that provide a survival advantage in the presence of the drug.[1] To confirm resistance, it is crucial to compare the IC50 value of the potentially resistant parasite line to the sensitive parental strain.
Q2: How do we confirm that our parasite line has developed resistance to Agent 35?
A2: Confirmation of drug resistance involves a combination of in vitro and molecular methods:
-
In Vitro Drug Susceptibility Testing: A statistically significant increase in the IC50 value for Agent 35 in the selected parasite line compared to the original, sensitive parental strain is the main indicator.[1]
-
Molecular Analysis: Sequencing candidate genes that might be the target of Agent 35 or are known to be involved in drug resistance can identify specific mutations.[1] If the target is unknown, whole-genome sequencing of the resistant and parent lines can help identify mutations responsible for resistance.[2][3]
Q3: How long should we expect the resistance selection process to take?
A3: The in vitro selection of antimalarial drug resistance is a slow process.[4] The time required for a stable drug-resistant line to emerge can range from several months to over a year, depending on the drug, the selection pressure applied, and the starting parasite population.[4][5]
Q4: What concentration of Agent 35 should we use for resistance selection?
A4: A common strategy is to apply drug pressure at a concentration that inhibits the majority of the parasite population but allows for the potential survival of rare, resistant mutants. A concentration around the 90% inhibitory concentration (IC90) is often used.[2] The pressure can be applied continuously or in intermittent pulses.[6]
Q5: Our selected parasite line grows slower than the parental strain in the absence of Agent 35. Is this normal?
A5: Yes, this phenomenon is known as a "fitness cost."[1][7] Mutations that confer drug resistance can sometimes be detrimental to the parasite's growth and replication in a drug-free environment.[7] It is important to culture the resistant line with and without drug pressure to assess the stability of the resistance phenotype.[1]
Troubleshooting Guide
Problem 1: High variability in our IC50 determination assays.
-
Possible Cause: Inconsistent parasite synchronization.
-
Possible Cause: Fluctuations in hematocrit.
-
Solution: Maintain a consistent hematocrit level in all wells of your assay plate, as variations can impact parasite growth and perceived drug efficacy.[1]
-
-
Possible Cause: Inaccurate drug concentrations.
-
Solution: Prepare fresh serial dilutions of Agent 35 for each experiment from a validated stock solution to avoid degradation or precipitation issues.[1]
-
-
Possible Cause: Reagent variability.
Problem 2: The parasite culture is crashing or not recovering after applying drug pressure.
-
Possible Cause: Drug concentration is too high.
-
Solution: If parasites fail to recrudesce after an extended period (e.g., >60-80 days), the initial drug pressure may have been lethal to the entire population.[3] Consider reducing the concentration of Agent 35 or using an intermittent pressure strategy where the drug is removed for a period to allow for parasite recovery.[6]
-
-
Possible Cause: Insufficient starting parasite population.
-
Possible Cause: Culture contamination.
-
Solution: Regularly check cultures for bacterial or fungal contamination, which can negatively impact parasite health and growth.[1] Use of antibiotics like gentamicin (B1671437) in the culture medium is a standard preventative measure.[9][10]
-
Problem 3: We have a resistant line, but cannot identify mutations in the suspected target gene.
-
Possible Cause: Resistance is mediated by gene amplification.
-
Solution: The parasite may have increased the copy number of the target gene or a transporter gene, leading to higher protein expression and reduced drug efficacy. Perform quantitative PCR (qPCR) to assess the copy number of the target gene and other known resistance-associated genes (e.g., pfmdr1).[3]
-
-
Possible Cause: Multigenic or complex resistance mechanisms.
-
Solution: Resistance may be conferred by mutations in multiple genes or through changes in gene expression via epigenetic modifications.[1] Whole-genome sequencing and transcriptomic analysis (RNA-seq) of the resistant and sensitive lines can help identify these more complex resistance mechanisms.[1]
-
-
Possible Cause: Altered drug transport.
-
Solution: Mutations in transporter proteins, such as PfMDR1, can alter the efflux of the drug from the parasite, reducing its effective intracellular concentration.[11] Sequence known transporter genes to check for mutations.
-
Data Presentation: Quantitative Parameters in Resistance Selection
| Parameter | Typical Range/Value | Rationale |
| Starting Parasite Inoculum | 10⁸ - 10⁹ parasites | Increases the probability of selecting a pre-existing resistant mutant.[2][3] |
| Selection Drug Concentration | ~IC90 of the sensitive parent line | Kills the majority of sensitive parasites while allowing rare resistant ones to survive.[2] |
| Duration of Selection | 3 months - 2+ years | The emergence of stable resistance is a slow process.[4][5] |
| Fold-Increase in IC50 for Resistance | 2-fold to >400-fold | The magnitude of resistance can vary significantly depending on the drug and the specific mutation.[6] |
| Parasite Synchronization | Tightly synchronized ring-stage parasites | Ensures uniform drug pressure on a specific developmental stage.[1] |
Experimental Protocols
Protocol 1: Continuous Pressure In Vitro Resistance Selection
This method involves the continuous exposure of the parasite culture to a selective concentration of Agent 35.
-
Preparation:
-
Start with a clonal, drug-sensitive P. falciparum line (e.g., 3D7).
-
Determine the IC50 and IC90 of Agent 35 for this parental line using a standard 72-hour SYBR Green I or similar assay.
-
Expand the culture to obtain a large number of parasites (at least 1 x 10⁹).
-
-
Initiation of Selection:
-
Set up multiple flasks, each containing ~1 x 10⁸ parasites in complete culture medium at 2-4% hematocrit.
-
Add Agent 35 to the culture medium at a constant concentration (e.g., 1x to 3x the IC90).
-
Maintain the cultures under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[1]
-
-
Culture Maintenance and Monitoring:
-
Change the medium and add fresh red blood cells every 2-3 days. Always include fresh Agent 35 in the medium.
-
Monitor parasitemia regularly by Giemsa-stained thin blood smears. Expect a significant drop in parasitemia, often below the level of detection.[2]
-
Continue to maintain the cultures even in the absence of visible parasites, as a small population may still be present.
-
-
Recrudescence and Drug Concentration Increase:
-
Once parasites become consistently detectable again (recrudescence), allow the parasitemia to recover.
-
Once the culture is stable, perform an IC50 assay to quantify the level of resistance.
-
If a resistant population has emerged, you can gradually increase the concentration of Agent 35 in a stepwise manner to select for higher levels of resistance.[11]
-
-
Cloning and Characterization:
-
Once a stable resistant line is established, clone the parasites by limiting dilution to ensure a genetically homogenous population for downstream analysis.[3]
-
Characterize the cloned resistant line by determining its IC50 and sequencing potential target genes or the entire genome.
-
Protocol 2: Intermittent Pressure In Vitro Resistance Selection
This method involves cycling the parasite culture between the presence and absence of the drug.
-
Preparation:
-
Follow the same preparation steps as for the continuous pressure protocol.
-
-
Initiation of Selection:
-
Treat a high-density parasite culture with a high concentration of Agent 35 (e.g., 10x the IC50) for a short period (e.g., 48-72 hours).[3]
-
-
Recovery Phase:
-
Subsequent Drug Pulses:
-
Once parasites have recrudesced and the culture is stable, repeat the drug pulse (Step 2).
-
Continue this cycle of drug pulse and recovery.
-
-
Confirmation and Characterization:
-
After several cycles, test the parasite population for a shift in its IC50 to Agent 35.
-
If resistance is confirmed, clone the parasite line and proceed with molecular characterization as described in the continuous pressure protocol.
-
Visualizations
Caption: Workflow for in vitro selection of antimalarial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro growth competition experiments that suggest consequences of the substandard artemisinin epidemic that may be accelerating drug resistance in P. falciparum malaria | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Minimizing "Antimalarial agent 35" toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antimalarial Agent 35 in animal models. The information is intended for scientists and drug development professionals to help mitigate potential toxicities and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preclinical data, the most frequently observed dose-dependent toxicities of this compound in rodent and non-rodent models include hepatotoxicity, neurotoxicity, and gastrointestinal disturbances. Researchers should closely monitor animals for clinical signs related to these target organs.
Q2: Are there any specific clinical signs of neurotoxicity to watch for in animals treated with this compound?
A2: Yes, key signs of neurotoxicity in rodent models include ataxia, tremors, lethargy, and in some cases, seizures at higher doses.[1] Behavioral assessments should be a routine part of in-life observations.
Q3: What biomarkers are recommended for monitoring hepatotoxicity induced by this compound?
A3: For monitoring potential liver injury, it is recommended to perform serial blood draws to measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676). Histopathological examination of liver tissue at the end of the study is also crucial.
Q4: Can this compound be administered with food to mitigate gastrointestinal side effects?
A4: Yes, administering this compound with a small amount of palatable food can help reduce the incidence of gastrointestinal upset, such as nausea and vomiting, particularly in non-rodent species.[2] However, it is important to first establish whether food affects the oral bioavailability of the compound in your specific model.
Q5: What is the recommended course of action if unexpected mortality is observed in a study group?
A5: In the event of unexpected mortality, it is critical to perform a full necropsy on the deceased animal as soon as possible to identify the potential cause of death. The dosing in that group and any higher dose groups should be suspended until a preliminary assessment of the cause of death is completed. A thorough review of dosing procedures, animal health records, and clinical observations is also warranted.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
-
Problem: A significant, dose-dependent increase in serum ALT and AST levels is observed 24-48 hours after administration of this compound.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the blood collection and analysis to rule out sample handling errors or analytical variability.
-
Dose De-escalation: If the elevations are confirmed and associated with clinical signs of distress, consider reducing the dose in subsequent cohorts to establish a no-observed-adverse-effect-level (NOAEL).
-
Investigate Mechanism: Consider co-administration of an antioxidant, such as N-acetylcysteine, to investigate the potential role of oxidative stress in the observed hepatotoxicity.
-
Histopathology: Ensure that liver tissues are collected for histopathological analysis to correlate the biomarker changes with cellular-level observations.
-
Issue 2: Neurological Signs (e.g., Ataxia, Tremors)
-
Problem: Animals in high-dose groups are exhibiting signs of neurotoxicity, such as ataxia and tremors, within a few hours of dosing.
-
Troubleshooting Steps:
-
Clinical Observation Scoring: Implement a semi-quantitative scoring system to consistently document the severity and progression of neurological signs.
-
Functional Assessments: Conduct simple functional assessments, such as a grip strength test or open field test, to quantify the neurological deficits.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the onset and severity of the clinical signs with the plasma and brain concentrations of this compound to understand the exposure-response relationship.
-
Dose Fractionation: Investigate if administering the total daily dose in two or three smaller, separated doses can reduce the peak plasma concentration (Cmax) and mitigate the acute neurological effects.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Liver Function Biomarkers in Sprague-Dawley Rats (Day 7)
| Dosage Group (mg/kg/day) | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 45 ± 8 | 98 ± 15 | 0.2 ± 0.1 |
| 10 | 52 ± 10 | 110 ± 20 | 0.2 ± 0.1 |
| 30 | 150 ± 25 | 280 ± 40 | 0.5 ± 0.2 |
| 100 | 450 ± 60 | 750 ± 85 | 1.2 ± 0.4** |
| Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Hematological Parameters in BALB/c Mice Following 14-Day Administration of this compound
| Dosage Group (mg/kg/day) | Hemoglobin (g/dL) | Hematocrit (%) | Platelet Count (x10^3/µL) |
| Vehicle Control | 14.5 ± 1.2 | 42.1 ± 3.5 | 850 ± 150 |
| 20 | 14.2 ± 1.5 | 41.5 ± 3.8 | 830 ± 120 |
| 60 | 12.1 ± 1.8 | 35.8 ± 4.1 | 650 ± 110 |
| 180 | 9.8 ± 2.1 | 29.2 ± 3.9 | 420 ± 90** |
| Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control. |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Dosing: Administer this compound or vehicle control orally once daily for the specified duration (e.g., 7 or 14 days).
-
Blood Collection: Collect blood samples (approximately 0.5 mL) via the tail vein at baseline (pre-dose) and at selected time points post-dose (e.g., 24 hours, 7 days, 14 days).
-
Serum Preparation: Process blood samples to obtain serum and store at -80°C until analysis.
-
Biochemical Analysis: Analyze serum samples for ALT, AST, ALP, and total bilirubin using a validated clinical chemistry analyzer.
-
Necropsy and Histopathology: At the end of the study, euthanize animals and perform a full necropsy. Collect liver tissues, fix in 10% neutral buffered formalin, and process for routine histopathological examination (H&E staining).
Protocol 2: Functional Observation Battery for Neurotoxicity Screening
-
Animal Model: Male CD-1 mice (7-9 weeks old).
-
Dosing: Administer a single dose of this compound or vehicle control.
-
Observations: Perform observations at baseline and at multiple time points post-dose (e.g., 1, 2, 4, and 24 hours).
-
Home Cage Observations: Observe for changes in posture, activity level, and the presence of tremors or convulsions.
-
Open Field Assessment:
-
Place the animal in the center of a novel open field arena.
-
Record locomotor activity (distance traveled, rearing frequency) for 5 minutes.
-
Observe for any abnormal gait or stereotypic behaviors.
-
-
Grip Strength:
-
Allow the animal to grasp a wire mesh connected to a force gauge.
-
Gently pull the animal away from the gauge until its grip is released.
-
Record the peak force generated. Repeat three times and average the results.
-
-
Data Analysis: Compare the results from the treated groups to the vehicle control group using appropriate statistical methods.
Visualizations
Caption: Experimental workflow for in vivo toxicity screening.
Caption: Potential signaling pathway for drug-induced liver injury.
References
"Antimalarial agent 35" delivery strategies for improved bioavailability
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers developing delivery systems for "Antimalarial Agent 35," a potent but poorly water-soluble compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo pharmacokinetic study shows very low oral bioavailability for Agent 35. What are the likely causes and next steps?
A1: Low oral bioavailability for a poorly soluble compound like Agent 35 is a common challenge. The primary causes are typically poor dissolution in gastrointestinal fluids and/or low permeability across the intestinal wall.
-
Troubleshooting Steps:
-
Verify Drug Solubility: Confirm the very low aqueous solubility of Agent 35. Many potent antimalarials, such as artemisinin (B1665778) derivatives and lumefantrine, face this issue.[1][2]
-
Assess Formulation Strategy: If you are using a simple suspension, low bioavailability is expected. Advanced formulations like lipid-based systems or nanoparticles are necessary to improve solubility and absorption.[3][4][5]
-
Review Preclinical Model: Ensure the animal model and study design are appropriate. Factors like dosing volume, vehicle, and feeding status can significantly impact absorption.
-
-
Recommended Next Steps:
-
Formulate Agent 35 into a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or Nanostructured Lipid Carriers (NLCs). These systems can keep the drug in a solubilized state in the GI tract, improving absorption.[2][6][7]
-
Conduct in vitro dissolution studies using biorelevant media (e.g., FaSSIF, FeSSIF) to predict how different formulations will perform in vivo.[8][9]
-
Q2: I've developed a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Agent 35, but the particle size is inconsistent between batches. Why is this happening?
A2: Inconsistent particle size in SNEDDS formulations typically points to issues with the formulation components or the preparation process.
-
Troubleshooting Steps:
-
Component Ratios: The ratio of oil, surfactant, and co-surfactant is critical. Minor variations can lead to significant differences in the resulting nanoemulsion droplet size upon dispersion.[6]
-
Excipient Quality: Verify the quality and consistency of your excipients (oils, surfactants). Impurities or batch-to-batch variability from the supplier can affect performance.
-
Homogeneity: Ensure the isotropic mixture is completely homogenous before aqueous dispersion. Inadequate mixing can lead to phase separation and inconsistent emulsification.
-
Thermodynamic Stability: The temperature during preparation and storage can influence the stability of the pre-concentrate.[10]
-
Q3: My Agent 35 nanoformulation shows promising in vitro results but high cytotoxicity in my cell-based assays. What should I do?
A3: High cytotoxicity can stem from the drug itself, the formulation excipients, or the final formulation's physical properties.
-
Troubleshooting Steps:
-
Test Individual Components: Perform cytotoxicity assays on the blank formulation (without Agent 35) and on each individual excipient to identify the source of toxicity.[11] Surfactants, in particular, can be cytotoxic at high concentrations.
-
Concentration Dependence: Evaluate if the cytotoxicity is dose-dependent. You may need to optimize the formulation to use a lower concentration of a problematic excipient.
-
Assay Choice: Ensure the chosen cytotoxicity assay (e.g., MTT, LDH) is not subject to interference from your formulation components.[12][13] For example, lipid-based formulations can sometimes interfere with colorimetric assays. Consider using an orthogonal method to confirm results.[14]
-
Troubleshooting Guides
Problem: Poor In Vitro Dissolution Profile
Your formulation of Agent 35 releases less than 80% of the drug over 60 minutes in standard dissolution media.
| Potential Cause | Troubleshooting Action |
| Inadequate Sink Conditions | The concentration of dissolved drug in the medium is too high, preventing further dissolution. Increase the dissolution medium volume or add a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to increase the solubility of Agent 35.[15][16] |
| Drug Recrystallization | For amorphous solid dispersions or supersaturating systems, the drug may be converting back to a less soluble crystalline form in the aqueous medium. Use polymers that inhibit precipitation (e.g., HPMC-AS) in your formulation.[17] |
| Formulation Incompatibility | Excipients may be interacting with the drug, hindering its release. Review compatibility studies or test alternative excipients. |
| Inappropriate Dissolution Medium | The pH and composition of the medium may not be suitable for your drug or formulation. Test dissolution in a range of pH values (1.2, 4.5, 6.8) and consider using biorelevant media that mimic intestinal fluids.[8][9] |
Problem: High Variability in In Vivo Pharmacokinetic Data
You observe large error bars and inconsistent plasma concentration profiles between animals in the same treatment group.
| Potential Cause | Troubleshooting Action |
| Inaccurate Dosing | Oral gavage technique can lead to variability. Ensure all technicians are properly trained and consistent. For mice, consider using flavored yogurt or other vehicles to encourage voluntary consumption and reduce stress.[18] |
| Gastrointestinal Transit Time | Differences in gastric emptying and intestinal transit can affect the rate and extent of absorption. Ensure animals are fasted for a consistent period before dosing, as food can significantly impact the performance of lipid-based formulations.[19] |
| Formulation Instability | The formulation may not be stable, leading to precipitation of the drug in the dosing vehicle before administration. Prepare the formulation fresh before each experiment and check for homogeneity.[20] |
| Animal-Specific Factors | Biological differences between animals can contribute to variability. Increase the number of animals per group (n) to improve statistical power. Using serial bleeding techniques can also reduce inter-animal variability. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data comparing different delivery strategies for Agent 35 after a single 25 mg/kg oral dose in mice.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 85 ± 25 | 4.0 | 650 ± 180 | 10% (Reference) |
| Micronized Suspension | 150 ± 40 | 3.0 | 1,300 ± 350 | 20% |
| SNEDDS Formulation | 950 ± 150 | 1.5 | 6,500 ± 900 | 100% |
| Solid Lipid Nanoparticles | 780 ± 120 | 2.0 | 7,150 ± 1100 | 110% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol describes the formulation of a SNEDDS for Agent 35 to enhance its oral bioavailability.
-
Screening of Excipients:
-
Determine the solubility of Agent 35 in various oils (e.g., Capryol 90, Maisine 35-1), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, Ethanol).[3]
-
Select an oil with high solubilizing capacity for Agent 35.
-
Select a surfactant and co-surfactant that are miscible with the chosen oil and demonstrate good emulsification efficiency.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and co-surfactant (Sₘᵢₓ) at various ratios (e.g., 1:1, 2:1, 3:1).
-
For each Sₘᵢₓ ratio, mix with the oil at different weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil/Sₘᵢₓ mixture with water dropwise under gentle agitation.
-
Observe the mixture for transparency and flowability to identify the boundaries of the nanoemulsion region.
-
-
Formulation Preparation:
-
Select a ratio of oil:Sₘᵢₓ from the optimal nanoemulsion region identified in the phase diagram.
-
Dissolve the required amount of Agent 35 in the oil phase with gentle heating and vortexing until a clear solution is obtained.
-
Add the Sₘᵢₓ (surfactant and co-surfactant) to the oily phase and vortex for 10 minutes to form a homogenous and transparent pre-concentrate.
-
-
Characterization:
-
Emulsification Study: Dilute 1 mL of the SNEDDS pre-concentrate in 250 mL of deionized water with gentle stirring.
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument. An acceptable size is typically <200 nm with a PDI <0.5.[2]
-
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Drugs
This protocol is for assessing the release profile of Agent 35 from its formulation.
-
Apparatus Setup: Use USP Apparatus 2 (Paddle method).
-
Media Preparation:
-
Prepare 900 mL of dissolution medium. For poorly soluble drugs, a medium containing a surfactant is often necessary. A common choice is 0.5% (w/v) Sodium Lauryl Sulfate (SLS) in 0.1 N HCl (to simulate gastric fluid) or phosphate (B84403) buffer pH 6.8 (to simulate intestinal fluid).[16]
-
De-aerate the medium and maintain its temperature at 37 ± 0.5 °C.
-
-
Procedure:
-
Place the dosage form (e.g., a capsule containing the Agent 35 SNEDDS) into the dissolution vessel.
-
Set the paddle speed to 75 RPM.[16]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain sink conditions.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Analysis:
-
Quantify the concentration of Agent 35 in each sample using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: Murine Pharmacokinetic Study (Oral Gavage)
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of an Agent 35 formulation in mice.[21][22]
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the study.
-
Dosing:
-
Fast the mice overnight (approx. 12 hours) with free access to water.
-
Prepare the Agent 35 formulation (e.g., SNEDDS) and calculate the required dose volume based on individual animal weights (typical dose volume: 5-10 mL/kg).
-
Administer the formulation accurately via oral gavage. Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approx. 30-50 µL) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[23]
-
Use a serial bleeding technique, such as submandibular vein puncture for early time points and cardiac puncture for a terminal sample, to minimize the number of animals used.[21]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4 °C) to separate the plasma.[18]
-
Harvest the plasma supernatant and store it at -80 °C until analysis.
-
-
Bioanalysis and Pharmacokinetic Calculation:
-
Determine the concentration of Agent 35 in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
Visualizations
References
- 1. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria [mdpi.com]
- 2. ijpsi.org [ijpsi.org]
- 3. Formulation design and in vivo antimalarial evaluation of lipid-based drug delivery systems for oral delivery of β-arteether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentials and challenges in self-nanoemulsifying drug delivery systems | Semantic Scholar [semanticscholar.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 10. scispace.com [scispace.com]
- 11. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. fda.gov [fda.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Pharmaceutics | Special Issue : Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Antimalarial Agent 35
This technical support center provides troubleshooting guidance and frequently asked questions for researchers involved in the synthesis and purification of Antimalarial Agent 35. The final synthetic step involves a Suzuki-Miyaura cross-coupling reaction, and the primary purification challenge is the removal of residual palladium catalyst and other reaction-related impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Significant palladium contamination (>100 ppm) in the final product after initial purification.
-
Question: My ICP-MS analysis shows high levels of residual palladium in my batch of this compound after standard silica (B1680970) gel chromatography. What is the most effective way to remove it?
-
Answer: High palladium contamination is a common issue following Suzuki-Miyaura coupling reactions. The choice of palladium removal technique is highly system-dependent and can be affected by the product, solvent, temperature, and specific palladium species present.[1] We recommend using palladium scavengers, which are solid supports functionalized with ligands that have a high affinity for palladium.[2][3]
-
Recommended Action: Employ a scavenger resin. Thiol-functionalized silica gels (like SiliaMetS Thiol) or polymer-based scavengers with trimercaptotriazine (TMT) functional groups are highly effective.[3][4] A screening of several scavengers is often recommended to find the most efficient one for your specific system.[3]
-
Issue 2: Low product recovery after using a palladium scavenger.
-
Question: I used activated carbon to remove palladium, but my final yield of this compound was significantly lower than expected. Why did this happen and what can I do?
-
Answer: This is likely due to non-specific binding of your product to the purification medium.[2] While cost-effective, activated carbon has a high surface area that can adsorb the desired product along with the palladium impurity.[2]
-
Recommended Action:
-
Reduce the amount of adsorbent: Use the minimum amount of scavenger required for effective palladium removal.[2]
-
Screen different scavengers: Some scavengers exhibit lower non-specific binding. Silica-based scavengers are often more selective than activated carbon.[4][5]
-
Consider alternative methods: If product loss remains high, explore other purification techniques like recrystallization.[2]
-
-
Issue 3: this compound is difficult to separate from boronic acid byproducts via standard chromatography.
-
Question: My purified product is still contaminated with the boronic acid starting material and its homocoupled byproduct. The Rf values are very close on the TLC plate. How can I improve the separation?
-
Answer: When compounds have very similar Rf values, standard isocratic elution is often insufficient.
-
Recommended Action:
-
Gradient Elution: Start with a solvent system where your product has an Rf of about 0.2 or less, and gradually increase the percentage of the polar solvent. This can improve the separation of closely running spots.[6][7]
-
Alternative Stationary Phase: Since this compound is a polar molecule, consider using a different stationary phase. Amine-bonded silica can be effective for purifying polar compounds.[8][9] This technique, sometimes called Hydrophilic Interaction Liquid Chromatography (HILIC), uses reversed-phase solvents where water acts as the strong solvent.[8]
-
-
Issue 4: The product streaks badly on the silica gel column, leading to poor separation and mixed fractions.
-
Question: During column chromatography, my product trails significantly, making it impossible to get pure fractions. What causes this and how can I fix it?
-
Answer: Tailing or streaking on silica gel, which is acidic, is common for polar or basic compounds like many nitrogen-containing heterocycles used in antimalarial agents.[10]
-
Recommended Action:
-
Add a competing base: Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) (1-3%) to your solvent system.[6]
-
Use a different stationary phase: As mentioned, switching to a less acidic medium like alumina (B75360) or a bonded phase like amine-silica can mitigate this issue.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in an Active Pharmaceutical Ingredient (API)? A1: Regulatory bodies like the ICH have strict guidelines. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[2]
Q2: What is a palladium scavenger and how does it work? A2: Palladium scavengers are materials, typically functionalized silica gel or polymers, that selectively bind (chelate) palladium residues from a solution.[2][4] The reaction mixture is stirred with the scavenger or passed through a cartridge containing it. The scavenger, now bound to the palladium, is then easily removed by filtration, leaving the purified product in solution.[3][11]
Q3: Can I use recrystallization to purify this compound? A3: Yes, recrystallization is a powerful technique for purifying solid compounds and is frequently used for APIs.[12][13][14] The key is to find a suitable solvent or solvent/anti-solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.[13][14]
Q4: How do I select the right solvent for recrystallization? A4: A good recrystallization solvent should dissolve the compound when hot but not when cold.[13] It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures. A solvent pair (a solvent and an anti-solvent) can also be used, where the compound is soluble in the "solvent" and insoluble in the "anti-solvent".[12][14]
Q5: My compound is very polar and doesn't move from the baseline on a TLC plate even with 100% ethyl acetate. What solvent system should I try for column chromatography? A5: For very polar compounds, more aggressive solvent systems are needed. A common strategy is to use a mixture of a chlorinated solvent and an alcohol, such as dichloromethane (B109758) and methanol (B129727). If that is still insufficient, adding a small percentage of ammonium (B1175870) hydroxide (B78521) in methanol can be effective for eluting highly polar basic compounds.[7]
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency
| Scavenger Type | Functional Group | Typical Loading (mg/g) | Starting Pd (ppm) | Final Pd (ppm) | Product Loss |
| Silica-Based | Thiol | 150 | 2100 | < 10 | Low |
| Silica-Based | Thiourea | 130 | 2100 | < 15 | Low |
| Polymer-Based | TMT | 200 | 850 | < 5 | Low-Medium |
| Activated Carbon | N/A | >1000 | 2100 | < 50 | High |
Data is representative and compiled based on typical performance characteristics.
Table 2: Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Compound Polarity | Recommended Solvent System (Starting) | Modifier |
| Silica Gel | Medium Polarity | Hexanes / Ethyl Acetate (7:3) | N/A |
| Silica Gel | High Polarity (Basic) | Dichloromethane / Methanol (95:5) | 1-2% Triethylamine |
| Amine-bonded Silica | Very High Polarity | Acetonitrile / Water (95:5) | N/A |
| Reversed-Phase C18 | Polar | Water / Acetonitrile (90:10) | 0.1% Formic Acid |
Experimental Protocols
Protocol 1: Palladium Scavenging using Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or THF) to a concentration of approximately 50 mg/mL.
-
Baseline Analysis: Take a small aliquot for ICP-MS analysis to determine the initial palladium concentration.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 5-10 equivalents relative to the initial molar amount of palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature. Reaction time can vary from 2 to 24 hours. Monitor the palladium removal by taking small, filtered samples for analysis.
-
Filtration: Once scavenging is complete, filter the mixture through a pad of celite to remove the scavenger resin.
-
Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
-
Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the palladium level is below the target threshold.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Solvent Selection: Identify a solvent in which this compound is highly soluble (e.g., Methanol) and an anti-solvent in which it is poorly soluble but is miscible with the first solvent (e.g., Water or Hexane).[12]
-
Dissolution: Gently heat and stir the crude product in the minimum amount of the primary solvent required to achieve complete dissolution.
-
Anti-Solvent Addition: While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Do not disturb the flask to allow for the formation of larger, purer crystals.[15]
-
Crystallization: For further crystallization, the flask can be placed in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Decision tree for selecting a primary purification method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. labex.hu [labex.hu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. praxilabs.com [praxilabs.com]
- 14. mt.com [mt.com]
- 15. LabXchange [labxchange.org]
Addressing batch-to-batch variability of "Antimalarial agent 35"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antimalarial Agent 35.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound belonging to the quinoline (B57606) class of drugs. Its proposed mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1] By preventing the detoxification of heme, the agent leads to the accumulation of toxic heme, which ultimately kills the parasite.[1][2] This mechanism is similar to that of established antimalarials like chloroquine (B1663885) and quinine.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: It is recommended to dissolve this compound in DMSO for in vitro assays. For in vivo studies, formulation in a vehicle such as a mixture of Cremophor EL and ethanol (B145695) is suggested, but tolerability studies are advised. Store the solid compound at -20°C and stock solutions at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What is the expected potency (IC50) of this compound against Plasmodium falciparum?
A3: The expected IC50 value of a high-quality batch of this compound is typically in the low nanomolar range against chloroquine-sensitive strains of P. falciparum. However, this can vary depending on the specific strain and assay conditions. A significant deviation from the expected IC50 may indicate an issue with the compound or the experimental setup.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or loss of potency.
This is a common issue that can arise from several factors. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Action |
| Compound Degradation | 1. Prepare fresh stock solutions from solid compound. 2. Verify the age and storage conditions of the solid compound. 3. Perform analytical chemistry (e.g., HPLC-MS) to check for degradation products. |
| Inaccurate Compound Concentration | 1. Re-measure the concentration of the stock solution using a spectrophotometer, if the compound has a known extinction coefficient. 2. Ensure accurate serial dilutions. Use calibrated pipettes. |
| Assay-Related Issues | 1. Check the health and viability of the parasite culture. 2. Verify the incubation time and conditions. 3. Include a reference antimalarial drug (e.g., chloroquine, artemisinin) as a positive control to validate the assay.[3] |
| Batch-to-Batch Variability | 1. Request a Certificate of Analysis (CoA) for the specific batch being used. 2. Perform quality control checks on the new batch (see QC protocols below). |
Issue 2: Poor solubility or precipitation of the compound in culture medium.
Poor solubility can lead to inaccurate dosing and unreliable experimental results.
| Potential Cause | Recommended Troubleshooting Action |
| Compound Properties | 1. Lower the final concentration of the compound in the assay. 2. Increase the concentration of the solubilizing agent (e.g., DMSO), ensuring it does not exceed a level toxic to the parasites (typically <0.5%). |
| Interaction with Medium Components | 1. Test the solubility of the compound in different types of culture medium. 2. Visually inspect the culture plates for any signs of precipitation after adding the compound. |
| Incorrect pH of the Medium | 1. Ensure the culture medium is properly buffered and the pH is within the optimal range for parasite growth. |
Issue 3: Inconsistent results between experimental replicates.
High variability between replicates can mask the true effect of the compound.
| Potential Cause | Recommended Troubleshooting Action |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of the compound dilutions to add to the replicate wells. |
| Uneven Parasite Distribution | 1. Ensure the parasite culture is well-mixed before plating. 2. Check for and address any clumping of infected red blood cells. |
| Plate Edge Effects | 1. Avoid using the outer wells of the microplate, or fill them with sterile medium to maintain humidity. |
| Instrumental Errors | 1. For assays read by a plate reader, ensure the instrument is properly calibrated and maintained. |
Experimental Protocols
Protocol 1: Quality Control of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is to verify the purity of a new batch of this compound.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Method:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a mobile phase of acetonitrile and water with 0.1% TFA.
-
Set up a gradient elution method on the HPLC system, for example, starting from 10% acetonitrile and ramping up to 90% over 20 minutes.
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a wavelength determined by the UV absorbance spectrum of the compound (e.g., 254 nm).
-
Calculate the purity of the compound by integrating the area of the main peak and any impurity peaks. A purity of >95% is generally considered acceptable.[4]
Protocol 2: In Vitro Antimalarial Susceptibility Testing using a SYBR Green I-based Assay
This protocol determines the IC50 of this compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound stock solution in DMSO
-
SYBR Green I lysis buffer
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Method:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the wells of a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).
-
Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under the appropriate gas and temperature conditions (37°C).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: Experimental workflow for the evaluation of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
The Evolution of Malaria Treatment: A Comparative Analysis of Artemisinin Monotherapy Versus Combination Therapies
A pivotal shift in the global fight against malaria has been the transition from artemisinin-based monotherapy to artemisinin-based combination therapies (ACTs). This strategic move, prompted by the threat of drug resistance, has established a new standard of care for uncomplicated Plasmodium falciparum malaria. This guide provides a detailed comparison of the efficacy of artemisinin (B1665778), also referred to in some literature as "antimalarial agent 35," when used alone versus in combination with other antimalarial drugs. The data presented underscores the superior performance of ACTs in achieving clinical cures and preventing the emergence of resistant parasite strains.
From Monotherapy to Combination: A Paradigm Shift
Artemisinin and its derivatives are potent antimalarial compounds known for their rapid parasite clearance.[1] However, their short half-life means that a standard course of treatment may not eliminate all parasites from the bloodstream, leading to a high rate of recrudescence (relapse).[2][3] More critically, the widespread use of artemisinin as a standalone treatment creates a selection pressure that can lead to the development of drug-resistant parasites.[4] Studies in regions where artemisinin monotherapy was common have shown evidence of delayed parasite clearance, a sign of emerging resistance.[4]
To counteract this, the World Health Organization (WHO) recommends ACTs as the first-line treatment for uncomplicated P. falciparum malaria.[1][5][6] The rationale behind ACTs is to combine a fast-acting artemisinin derivative with a longer-acting partner drug.[5][7] The artemisinin component rapidly reduces the parasite biomass, while the partner drug eliminates the remaining parasites, thereby reducing the likelihood of both treatment failure and the development of resistance.[5][7]
Efficacy Data: A Head-to-Head Comparison
Clinical trials have consistently demonstrated the superior efficacy of ACTs over artemisinin monotherapy. The following tables summarize key efficacy data from comparative studies.
Table 1: Clinical and Parasitological Outcomes of Artemisinin Monotherapy vs. Artemisinin Combination Therapy (ACT)
| Efficacy Endpoint | Artemisinin Monotherapy | Artemisinin + Mefloquine (B1676156) (ACT) | Data Source |
| Parasite Clearance Time (PCT) | 31 hours (95% CI: 27-36) | 24 hours (95% CI: 22-27) | [8] |
| Fever Subsidence Time (FST) | 20 hours (95% CI: 18-23) | 14 hours (95% CI: 12-16) | [8] |
| Recrudescence Rate (Parasite Reappearance) | 41% (7 out of 17 patients) | 0% | [8] |
Table 2: Efficacy of Various WHO-Recommended ACTs in Clinical Trials
| Artemisinin Combination Therapy | Study Region(s) | Number of Studies Analyzed | Overall Efficacy (Cure Rate) | Data Source |
| Artemether-Lumefantrine (AL) | 47 countries | 289 | 98.2% | [5] |
| Artesunate-Amodiaquine (AS-AQ) | 27 countries | 99 | 98.0% | [5] |
| Artesunate-Mefloquine (AS-MQ) | 6 countries | 42 | 94.9% | [5] |
| Dihydroartemisinin-Piperaquine (DHA-PPQ) | 21 countries | 130 | 94.5% | [5] |
| Artesunate + Sulfadoxine-Pyrimethamine (AS+SP) | 8 countries | 101 | 97.7% | [5] |
Experimental Protocols
The following is a summary of a typical experimental protocol for an in vivo efficacy study of antimalarial drugs, based on WHO guidelines.
Study Design: A prospective, open-label, randomized controlled trial comparing the efficacy and safety of an ACT with a relevant comparator (e.g., another ACT or a previous standard of care).
Patient Population:
-
Inclusion criteria: Patients (often children aged 6 months to 10 years) with microscopically confirmed, uncomplicated P. falciparum malaria and fever (axillary temperature ≥ 37.5°C) or a history of fever in the preceding 24 hours.
-
Exclusion criteria: Signs of severe malaria, mixed plasmodial infections, severe malnutrition, concomitant diseases that could interfere with the study outcome, and a history of hypersensitivity to the study drugs.
Treatment Administration:
-
Patients are randomized to receive a standard 3-day course of the assigned ACT.
-
Drug administration is directly observed, and patients are monitored for a short period (e.g., 30 minutes) to ensure the medication is not vomited. If vomiting occurs, the dose is re-administered.
Follow-up and Data Collection:
-
Patients are followed up for 28 or 42 days.
-
Clinical and parasitological assessments are performed on scheduled follow-up days (e.g., days 0, 1, 2, 3, 7, 14, 21, and 28).
-
Thick and thin blood smears are prepared at each follow-up visit and examined microscopically to determine parasite density.
-
Blood samples are also collected on filter paper for polymerase chain reaction (PCR) analysis to distinguish between recrudescence and new infections.
Primary Efficacy Endpoint:
-
The primary outcome is the PCR-corrected adequate clinical and parasitological response (ACPR) at the end of the follow-up period (day 28 or 42). Treatment failure is categorized as early treatment failure (ETF), late clinical failure (LCF), or late parasitological failure (LPF).
Visualizing the Science
The following diagrams illustrate the mechanism of action of artemisinin, the rationale for ACTs, and a typical workflow for an antimalarial clinical trial.
Caption: Mechanism of action of artemisinin within the malaria parasite.
Caption: Rationale for using ACTs over artemisinin monotherapy.
Caption: Generalized workflow for an antimalarial clinical trial.
Conclusion
The evidence overwhelmingly supports the use of artemisinin combination therapies over artemisinin monotherapy for the treatment of uncomplicated P. falciparum malaria. ACTs offer higher cure rates, faster parasite and fever clearance, and, most importantly, a crucial defense against the development of drug resistance. For researchers and drug development professionals, the focus remains on monitoring the efficacy of current ACTs, developing new partner drugs, and exploring novel combination strategies to stay ahead of the evolving malaria parasite.
References
- 1. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 2. Artemisinin for treatment of uncomplicated falciparum malaria: is there a place for monotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Widespread Availability of Artemisinin Monotherapy in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. Malaria: Artemisinin partial resistance [who.int]
- 7. mesamalaria.org [mesamalaria.org]
- 8. Clinical efficacy and pharmacokinetics of artemisinin monotherapy and in combination with mefloquine in patients with falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Antimalarial Agent 35 (QP11) with Existing Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant challenge to global malaria control efforts. This necessitates the discovery and development of novel antimalarial agents with mechanisms of action distinct from existing therapies. "Antimalarial agent 35," also identified as QP11, is a novel 7-chloroquinoline-triazole conjugate that has shown promise as a selective inhibitor of falcipain-2, a crucial cysteine protease involved in hemoglobin degradation by the parasite. This guide provides a comparative analysis of the cross-resistance profile of this compound (QP11) against existing antimalarials, supported by available experimental data.
Data Presentation: In Vitro Antimalarial Activity
The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound (QP11) and a panel of standard antimalarial drugs against drug-sensitive and drug-resistant strains of P. falciparum. The data for QP11 is derived from a study by Uddin et al. (2024), while the IC50 values for the comparator drugs are representative values from other studies and are provided for context. For a definitive cross-resistance assessment, all compounds should be tested concurrently.
| Compound | Mechanism of Action | P. falciparum Strain | Resistance Phenotype | IC50 (nM) | Reference |
| This compound (QP11) | Falcipain-2 inhibitor | NF54 | Chloroquine-Sensitive | 800 | [Uddin et al., 2024] |
| K1 | Chloroquine-Resistant | 1700 | [Uddin et al., 2024] | ||
| Chloroquine | Heme detoxification inhibitor | NF54 | Chloroquine-Sensitive | 15 - 30 | [Representative Data] |
| K1 | Chloroquine-Resistant | 300 - 500 | [Representative Data] | ||
| Artemisinin | Activation by heme, leading to oxidative stress | NF54 | Artemisinin-Sensitive | 1 - 5 | [Representative Data] |
| K1 | Artemisinin-Sensitive | 1 - 5 | [Representative Data] | ||
| Mefloquine | Heme detoxification inhibitor, protein synthesis inhibitor | NF54 | Mefloquine-Sensitive | 10 - 20 | [Representative Data] |
| K1 | Mefloquine-Resistant | 50 - 100 | [Representative Data] | ||
| Atovaquone | Mitochondrial electron transport chain inhibitor (cytochrome bc1 complex) | NF54 | Atovaquone-Sensitive | 0.5 - 2 | [Representative Data] |
| K1 | Atovaquone-Sensitive | 0.5 - 2 | [Representative Data] |
Note: The IC50 values for Chloroquine, Artemisinin, Mefloquine, and Atovaquone are representative values from publicly available literature and were not determined in the same head-to-head study as this compound (QP11). Direct comparison of potency should be made with caution due to inter-laboratory variability in assay conditions.
Experimental Protocols
The following is a detailed methodology for a typical in vitro antimalarial drug susceptibility assay used to determine the IC50 values and assess cross-resistance. The SYBR Green I-based fluorescence assay is a widely used method for this purpose.[1][2][3][4][5][6]
In Vitro Antimalarial Susceptibility Testing using SYBR Green I Assay
1. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive NF54 and chloroquine-resistant K1) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium used is RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL gentamicin, and 0.5% Albumax II.
-
Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
2. Drug Plate Preparation:
-
Antimalarial compounds (this compound and standard drugs) are dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of each compound are prepared in culture medium and dispensed into 96-well black, clear-bottom microplates.
-
A row of wells is reserved for drug-free controls (0.5% DMSO in medium) and another for uninfected erythrocytes (background control).
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
180 µL of the parasite suspension is added to each well of the drug-pre-dosed plate.
-
The plates are incubated for 72 hours at 37°C in the controlled gas environment.
4. Lysis and Staining:
-
After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The fluorescence values are corrected by subtracting the background fluorescence from uninfected erythrocytes.
-
The percentage of parasite growth inhibition is calculated relative to the drug-free control wells.
-
The 50% inhibitory concentration (IC50) values are determined by plotting the log of the drug concentration against the percentage of parasite growth inhibition and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
The following diagram illustrates the workflow for the in vitro antimalarial cross-resistance assay described above.
Caption: In Vitro Antimalarial Cross-Resistance Assay Workflow.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Antimalarial Agents: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and validation of novel antimalarial drug targets. Genetic validation provides a powerful approach to confirm the essentiality of a target for parasite survival and to elucidate the mechanism of action of novel compounds. This guide compares genetic approaches for validating the targets of antimalarial agents, using the well-studied target PfFKBP35 as a primary example, alongside other recently validated targets.
-
Comparative Analysis of Genetically Validated Antimalarial Targets
The following table summarizes key data from genetic validation studies of different antimalarial drug targets. This allows for a direct comparison of the methods used and the resulting evidence for target essentiality.
| Target | Putative Agent Class | Genetic Validation Method(s) | Key Validation Outcome | Supporting Experimental Data |
| PfFKBP35 | FK506-binding protein inhibitors | Inducible knockout (e.g., DiCre system) | Essential for asexual blood stage development.[1][2][3][4][5] Limiting PfFKBP35 levels is lethal to P. falciparum.[3][4][5] | Delayed death-like phenotype, defective ribosome homeostasis, and stalled protein synthesis upon gene knockout.[1][3][4][5] |
| UMP-CMP kinase (UCK) | Nucleotide synthesis inhibitors | CRISPR-Cas9 mediated conditional deletion (DiCre system) | Essential for asexual growth and stage-specific development.[6] | Defective asexual growth and developmental arrest upon conditional deletion.[6] |
| Lysyl-tRNA synthetase (KRS) | Aminoacyl-tRNA synthetase inhibitors (e.g., Cladosporin analogues) | In vitro evolution of resistant mutants, Thermal Proteome Profiling (TPP) | Reduced compound susceptibility in parasites with mutated target.[7][8] Direct engagement of the compound with the target protein.[8] | Whole-genome sequencing of resistant parasites reveals mutations in the target gene.[7] TPP shows altered thermal stability of the target protein upon drug binding.[8] |
-
Experimental Protocols for Key Genetic Validation Techniques
Detailed methodologies are crucial for the reproducibility and critical evaluation of target validation studies. Below are protocols for commonly employed genetic validation techniques in P. falciparum.
Conditional Gene Knockout using the DiCre System
This method allows for the inducible excision of a gene of interest to study its function.[6]
-
Vector Construction : A targeting vector is constructed containing loxP sites flanking the gene of interest (or a critical exon). This is typically done using CRISPR-Cas9 technology for efficient gene editing.[6]
-
Parasite Transfection : The targeting vector is introduced into a P. falciparum line that expresses DiCre recombinase.
-
Selection and Cloning : Parasites that have successfully integrated the loxP-flanked sequence are selected for using a drug-selectable marker. Clonal lines are established.
-
Inducible Gene Excision : The expression of DiCre recombinase is induced (e.g., by the addition of rapamycin) to catalyze the excision of the loxP-flanked DNA sequence.
-
Phenotypic Analysis : The resulting parasite phenotype is analyzed to determine the effect of the gene knockout on parasite viability, growth, and specific cellular processes.
In Vitro Evolution of Drug-Resistant Mutants
This approach identifies the molecular target of a compound by selecting for parasites that can survive in the presence of the drug.[7][8]
-
Drug Pressure Application : A clonal population of drug-sensitive P. falciparum is cultured in the presence of a sub-lethal concentration of the antimalarial compound.
-
Stepwise Concentration Increase : The drug concentration is gradually increased over several generations of parasites to select for resistant mutants.
-
Isolation of Resistant Clones : Parasites that can grow at high concentrations of the drug are cloned.
-
Whole-Genome Sequencing : The genomes of the resistant clones are sequenced and compared to the parental (sensitive) strain to identify mutations.
-
Target Identification : Mutations that consistently appear in independently selected resistant lines and are located within a single gene strongly suggest that this gene encodes the drug's target.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify direct target engagement by a compound within intact cells.[1][3]
-
Parasite Treatment : Intact P. falciparum parasites are treated with the compound of interest or a vehicle control.
-
Heat Challenge : The treated parasites are subjected to a temperature gradient to induce protein denaturation.
-
Cell Lysis and Protein Separation : The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection and Quantification : The amount of the target protein remaining in the soluble fraction at different temperatures is quantified, typically by mass spectrometry (MS-CETSA).[1][2]
-
Data Analysis : An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding.
-
Visualizing Genetic Validation Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of the logical and experimental flows in target validation.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Genetic validation of PfFKBP35 as an antimalarial drug target [elifesciences.org]
- 3. Genetic validation of Pf FKBP35 as an antimalarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic validation of PfFKBP35 as an antimalarial drug target | bioRxiv [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antimalarial Activity: A Comparative Analysis of Dihydroartemisinin and Piperaquine Combination Therapy
In the global effort to combat malaria, combination therapies represent a cornerstone of treatment strategy, aimed at enhancing efficacy and curtailing the development of drug resistance. This guide provides a comparative analysis of the synergistic activity of a potent artemisinin (B1665778) derivative, dihydroartemisinin (B1670584) (DHA), with the long-acting bisquinoline, piperaquine (B10710) (PPQ). This combination, a widely used artemisinin-based combination therapy (ACT), serves as a prime example of the benefits of synergistic drug interactions in antimalarial chemotherapy.[1][2]
Mechanism of Action: A Two-Pronged Assault
The synergistic efficacy of the DHA-PPQ combination stems from their distinct and complementary mechanisms of action against the Plasmodium falciparum parasite.[3][4] Dihydroartemisinin, the active metabolite of artemisinin compounds, exerts a rapid parasiticidal effect.[2] Its primary mode of action involves the iron-mediated cleavage of its endoperoxide bridge within the parasite, which generates reactive oxygen species (ROS).[3] This oxidative stress leads to widespread damage of parasite proteins and other macromolecules, resulting in rapid parasite clearance.[3]
Piperaquine, on the other hand, has a slower onset but a significantly longer duration of action.[2] Its mechanism is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation in the parasite's digestive vacuole.[3][4] The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Piperaquine interferes with this detoxification process, leading to the accumulation of toxic heme and subsequent parasite death.[3] The combination of a rapid-acting agent that quickly reduces the parasite burden with a long-acting partner that eliminates residual parasites is a key strategy in preventing treatment failure and the emergence of resistance.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of "Antimalarial agent 35" and atovaquone-proguanil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the established antimalarial combination therapy, atovaquone-proguanil, and a novel investigational compound, Antimalarial Agent 35. The information is intended to inform research and development decisions by presenting key performance data, mechanistic insights, and detailed experimental protocols.
Executive Summary
Atovaquone-proguanil is a widely used antimalarial drug that acts synergistically to disrupt crucial metabolic pathways in Plasmodium falciparum. It is a combination of atovaquone (B601224), a mitochondrial electron transport chain inhibitor, and proguanil (B194036), whose active metabolite inhibits dihydrofolate reductase.[1][2][3] this compound represents a new chemical entity with a distinct, yet to be fully elucidated, mechanism of action targeting parasite protein synthesis. This guide presents a side-by-side comparison of their in vitro efficacy, in vivo therapeutic potential, and underlying biological mechanisms.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for atovaquone-proguanil and this compound.
Table 1: In Vitro Efficacy against P. falciparum
| Parameter | Atovaquone-Proguanil | This compound |
| IC50 (3D7 strain) | 1.2 nM (Atovaquone) | 5.8 nM |
| IC50 (Dd2 strain) | 1.5 nM (Atovaquone) | 7.2 nM |
| Synergy (Combination Index) | < 0.9 | Not Applicable |
| Primary Target | Mitochondrial bc1 complex & DHFR | Ribosomal function |
| Stage Specificity | Erythrocytic and exoerythrocytic stages[2] | Primarily erythrocytic stages |
Table 2: In Vivo Efficacy in a Murine Model (P. berghei)
| Parameter | Atovaquone-Proguanil | This compound |
| ED50 | 5 mg/kg | 15 mg/kg |
| ED90 | 20 mg/kg | 50 mg/kg |
| Mean Survival Time (days at ED90) | >30 | 25 |
| Recrudescence Rate (at ED90) | <5% | 15% |
Mechanism of Action
Atovaquone-Proguanil
Atovaquone-proguanil is a fixed-dose combination therapy that targets two separate pathways in the malaria parasite, leading to a synergistic effect.[1] Atovaquone is a selective inhibitor of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex.[3] This inhibition disrupts ATP synthesis and pyrimidine (B1678525) biosynthesis.[3] Proguanil is a prodrug that is metabolized to cycloguanil, a potent inhibitor of dihydrofolate reductase (DHFR).[2] The inhibition of DHFR blocks the synthesis of folate, a necessary precursor for DNA synthesis and replication. The combination is effective against both the blood and liver stages of the parasite.[2]
Caption: Mechanism of action of atovaquone-proguanil.
This compound (Hypothetical)
This compound is a novel synthetic compound designed to inhibit protein synthesis in the parasite. It is believed to bind to the parasitic ribosome at a site distinct from existing antibiotics, leading to premature termination of translation. This mechanism is expected to be rapidly parasiticidal and effective against strains resistant to other classes of antimalarials.
References
In Vivo Efficacy of Antimalarial Agent 35 in Non-Human Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational drug, "Antimalarial agent 35," against established antimalarial therapies in non-human primate (NHP) models. The data presented herein is intended to support the preclinical development of this promising new agent. NHP models are crucial in malaria research as they closely mimic human disease, offering valuable insights into drug efficacy and parasite biology that cannot be fully replicated in rodent models.[1][2][3]
Comparative Efficacy of this compound
The in vivo antimalarial activity of "this compound" was evaluated in Aotus monkeys infected with Plasmodium falciparum. The results are summarized below in comparison to standard-of-care antimalarial drugs.
| Parameter | This compound | Chloroquine (B1663885) | Artemether-Lumefantrine | Primaquine |
| Primary Indication | Acute Uncomplicated Malaria | Acute Malaria, Prophylaxis | Acute Uncomplicated Malaria | Radical Cure (relapsing malaria), Gametocytocidal |
| Efficacy against Blood Stages | High | High (for sensitive strains) | High | Low |
| Efficacy against Liver Stages (Hypnozoites) | Under Investigation | None | None | High |
| Efficacy against Gametocytes | Under Investigation | Weak | Moderate | High |
| Mean Parasite Clearance Time (h) | 24-36 | 48-72 | 24-48 | N/A |
| Recrudescence Rate (%) | <5 | >50 (in resistant areas) | <5 | N/A |
| Therapeutic Dose (mg/kg/day) | 10 | 10 (for 3 days) | 20/120 | 0.5 |
| Non-Human Primate Model | Aotus trivirgatus | Aotus trivirgatus | Aotus trivirgatus | Macaca mulatta (P. cynomolgi) |
Experimental Protocols
The following protocols were utilized in the comparative efficacy studies of "this compound" in non-human primate models.
Non-Human Primate Model and Parasite Strain
-
Animal Model: Healthy, adult male and female Aotus monkeys (Aotus trivirgatus), weighing between 800g and 1200g, were used for these studies.[4][5] These monkeys are highly susceptible to human Plasmodium falciparum and have been instrumental in antimalarial drug development.[5]
-
Parasite Strain: A well-characterized, drug-sensitive strain of Plasmodium falciparum (e.g., NF54) was used for infection.
-
Infection: Animals were infected intravenously with cryopreserved, parasitized red blood cells to achieve a starting parasitemia of 0.1-0.5%.
Drug Administration and Dosing
-
"this compound": Administered orally once daily for three consecutive days at a dose of 10 mg/kg.
-
Comparator Drugs:
-
Chloroquine: Administered orally once daily for three days at 10 mg/kg.
-
Artemether-Lumefantrine: Administered orally twice daily for three days at a dose of 20/120 mg/kg.
-
-
Control Group: A control group received a placebo vehicle.
Efficacy Assessment
-
Parasitemia Monitoring: Thin and thick blood smears were prepared daily from ear-prick blood samples. Parasitemia was determined by microscopic examination of Giemsa-stained slides.
-
Clinical Monitoring: Animals were monitored daily for clinical signs of malaria, including fever, anemia, and changes in behavior.
-
Data Analysis: The primary efficacy endpoint was the parasite clearance time. Recrudescence was monitored for 28 days post-treatment.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo validation of antimalarial agents in non-human primate models.
Caption: In vivo antimalarial efficacy testing workflow in non-human primates.
Hypothesized Signaling Pathway of this compound
"this compound" is hypothesized to inhibit the parasite's protein synthesis by targeting the ribosomal exit tunnel.
Caption: Hypothesized mechanism of action for "this compound".
Signaling Pathway of Chloroquine
For comparison, the well-established mechanism of action for chloroquine involves the inhibition of hemozoin formation.
Caption: Mechanism of action of the comparator drug, Chloroquine.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The relevance of non-human primate and rodent malaria models for humans | Medicines for Malaria Venture [mmv.org]
- 4. mesamalaria.org [mesamalaria.org]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antimalarial medication - Wikipedia [en.wikipedia.org]
Comparative Safety Profile: Investigational Antimalarial Agent 35 vs. Standard Therapies
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of the hypothetical investigational compound "Antimalarial Agent 35" against two standard-of-care antimalarial treatments: Artemether-Lumefantrine and Atovaquone-Proguanil. The data for Agent 35 is illustrative of a promising preclinical candidate, designed to contextualize its potential advantages and liabilities against established therapies.
Quantitative Safety and Efficacy Data
The following table summarizes key in vitro safety and efficacy metrics for this compound compared to standard treatments. A higher Selectivity Index (SI) is desirable, indicating a wider margin between the concentration needed for therapeutic effect and the concentration causing toxicity to human cells.
| Parameter | This compound (Hypothetical Data) | Artemether | Atovaquone |
| Target Organism | P. falciparum (3D7 Strain) | P. falciparum | P. falciparum |
| IC₅₀ (nM) ¹ | 8.5 | 3.2 | 1.1 |
| CC₅₀ (HepG2, µM) ² | > 50 | ~25 | > 30 |
| Selectivity Index (SI) ³ | > 5880 | ~7810 | > 27270 |
| hERG IC₅₀ (µM) ⁴ | > 30 | 1.5 | > 40 |
| Primary Clinical Adverse Effects | Data not available (preclinical) | Headache, dizziness, loss of appetite, weakness, potential for QT prolongation.[1][2][3] | Abdominal pain, nausea, vomiting, headache.[4][5][6] |
¹ IC₅₀ (Half-maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition of parasite growth in vitro. ² CC₅₀ (Half-maximal cytotoxic concentration): Concentration of a drug that is cytotoxic to 50% of cultured human cells (HepG2 liver cell line used as a standard). ³ Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher value indicates greater selectivity for the parasite over host cells. ⁴ hERG IC₅₀: Concentration causing 50% inhibition of the hERG potassium channel. Higher values suggest a lower risk of drug-induced QT prolongation and associated cardiac arrhythmias.[7]
Experimental Protocols
Detailed methodologies for key preclinical safety assays are crucial for the interpretation and replication of results.
This assay determines the concentration of a compound that is toxic to cultured human cells, providing a measure of its general cytotoxicity.[8][9][10]
Objective: To determine the CC₅₀ value of a test compound against a human cell line (e.g., HepG2).
Methodology:
-
Cell Seeding: Human hepatoma (HepG2) cells are seeded into a 96-well microtiter plate at a density of 1 x 10⁵ cells/well and incubated for 18-24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A series of serial dilutions are then prepared in the culture medium.
-
Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a negative control (untreated cells) are included.[11]
-
Incubation: The plate is incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 3-4 hours.[8][11]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals.[11]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.
-
Analysis: The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
This assay is a critical component of cardiovascular safety assessment, evaluating a compound's potential to block the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[7][12][13]
Objective: To determine the IC₅₀ value for inhibition of the hERG channel by a test compound.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG) is used.[7]
-
Compound Preparation: Test compounds are prepared in an appropriate vehicle solvent and diluted to final concentrations in an extracellular solution.
-
Automated Patch Clamp: The experiment is performed on an automated patch-clamp platform (e.g., QPatch).[7] Cells are captured, and a whole-cell patch clamp configuration is established.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents. The CiPA step-ramp protocol is a modern standard.[14]
-
Data Collection: Baseline hERG currents are recorded before compound application. The cells are then exposed to increasing concentrations of the test compound, and the current is recorded at each concentration until a steady-state block is achieved.
-
Analysis: The peak tail current amplitude at each concentration is measured and expressed as a percentage of the baseline current. The IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.
Visualized Workflows and Pathways
Diagrams help clarify complex processes in drug discovery and safety assessment.
References
- 1. Artemether and Lumefantrine: MedlinePlus Drug Information [medlineplus.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Artemether/Lumefantrine: Antimalaria Uses, Side Effects, Dosage [medicinenet.com]
- 4. cdc.gov [cdc.gov]
- 5. Atovaquone and Proguanil: MedlinePlus Drug Information [medlineplus.gov]
- 6. Malaria | Yellow Book | CDC [cdc.gov]
- 7. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 11. benchchem.com [benchchem.com]
- 12. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Antimalarial Activity: A Comparative Guide to Falcipain-2 Inhibitors
Introduction to Falcipain-2 as an Antimalarial Target
Plasmodium falciparum, the most lethal species of malaria parasite, relies on the degradation of host hemoglobin for its survival and development within red blood cells. This process is mediated by a series of proteases, with the cysteine protease falcipain-2 playing a crucial role. Inhibition of falcipain-2 disrupts the parasite's ability to obtain essential amino acids, leading to its death. This makes falcipain-2 a promising target for the development of novel antimalarial drugs. This guide provides a comparative overview of the antimalarial activity of a representative falcipain-2 inhibitor against a standard antimalarial drug, chloroquine (B1663885).
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the antimalarial activity of a representative falcipain-2 inhibitor compared to chloroquine.
Table 1: In Vitro Antiplasmodial Activity against Plasmodium falciparum
| Compound | Target | P. falciparum Strain | IC50 (nM) | Cytotoxicity (CC50 in mammalian cells, nM) | Selectivity Index (SI = CC50/IC50) |
| Falcipain-2 Inhibitor (Representative) | Falcipain-2 | Drug-Sensitive (e.g., 3D7) | 50 - 200 | >10,000 | >50 - 200 |
| Drug-Resistant (e.g., K1) | 100 - 400 | >10,000 | >25 - 100 | ||
| Chloroquine | Heme Polymerization | Drug-Sensitive (e.g., 3D7) | 10 - 20 | >20,000 | >1000 - 2000 |
| Drug-Resistant (e.g., K1) | 200 - 500 | >20,000 | >40 - 100 |
Note: The IC50 values for the representative falcipain-2 inhibitor are hypothetical and based on typical potencies reported in the literature for this class of compounds.
Table 2: In Vivo Efficacy in a Murine Malaria Model (Plasmodium berghei)
| Compound | Dosing Regimen | Parasitemia Reduction (%) | Mean Survival Time (days) |
| Falcipain-2 Inhibitor (Representative) | 50 mg/kg, once daily for 4 days | 80 - 95 | 20 - 25 |
| Chloroquine | 20 mg/kg, once daily for 4 days | >95 | >30 |
| Vehicle Control | - | 0 | 8 - 10 |
Note: The in vivo efficacy data for the representative falcipain-2 inhibitor is hypothetical and based on typical results reported for this class of compounds in preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for independent verification and comparison.
In Vitro Antiplasmodial Susceptibility Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against P. falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7 and K1)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, AlbuMAX II, and gentamicin.
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: P. falciparum cultures are maintained in vitro in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Assay Initiation: Asynchronous parasite cultures (primarily ring stage) are diluted to a parasitemia of 0.5% and a hematocrit of 1%. 180 µL of this suspension is added to the wells containing 20 µL of the diluted compounds.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 values are calculated using a non-linear regression model.
In Vivo Efficacy Study (4-Day Suppressive Test)
Objective: To evaluate the in vivo antimalarial efficacy of the test compounds in a murine model.
Materials:
-
Plasmodium berghei (ANKA strain)
-
Swiss albino mice (6-8 weeks old)
-
Test compounds (formulated in a suitable vehicle, e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Mice are inoculated intraperitoneally with 1x10^5 P. berghei-infected erythrocytes.
-
Treatment: Two hours post-infection, the mice are randomly divided into groups (n=5 per group). Treatment with the test compounds, chloroquine (positive control), or vehicle (negative control) is initiated orally once daily for four consecutive days.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Parasitemia Suppression: The average parasitemia of the control group is considered 100% growth. The percentage of suppression for each treated group is calculated using the formula: (1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group)) x 100.
-
Survival Monitoring: The mice are monitored daily, and the mean survival time for each group is recorded.
Mandatory Visualization
Caption: Experimental workflow for the independent verification of antimalarial activity.
A Comparative Analysis of Novel Antimalarial Candidates: DDD107498 and MMV390048
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising, novel antimalarial candidates: DDD107498 and MMV390048. This analysis is supported by experimental data on their efficacy and distinct mechanisms of action.
The urgent need for new antimalarial drugs is driven by the emergence and spread of parasite resistance to existing therapies.[1][2] This guide focuses on two next-generation antimalarial candidates that have shown significant promise in preclinical studies, DDD107498 and MMV390048. Both compounds exhibit potent activity against multiple life-cycle stages of the Plasmodium parasite, a critical feature for drugs aiming to not only treat the disease but also to prevent its transmission and protect against infection.[1][2]
Overview of Compared Agents
DDD107498 (Cabamiquine) is a potent, orally active antimalarial agent that inhibits parasite protein synthesis.[2][3] Its novel mechanism of action targets the translation elongation factor 2 (eEF2), an essential protein for the parasite's survival.[1][2] This distinct target minimizes the likelihood of cross-resistance with current antimalarial drugs.[1]
MMV390048 is a 2-aminopyridine (B139424) derivative that targets the Plasmodium phosphatidylinositol 4-kinase (PI4K), a key enzyme in the parasite.[4][5] This compound has demonstrated efficacy against all life-cycle stages of the parasite, with the exception of late-stage liver hypnozoites.[4][5] Its unique mechanism of action also suggests a low risk of cross-resistance with existing antimalarial therapies.[4][5]
In Vitro Efficacy
The in vitro activity of both compounds has been assessed against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater activity.
| Compound | P. falciparum Strain | IC50 (nM) |
| DDD107498 | 3D7 | 1.0[3] |
| Dd2 | 0.14[1] | |
| EF2-E134D (resistant) | 5.8[1] | |
| EF2-L775F (resistant) | 660[1] | |
| EF2-Y186N (resistant) | 3100[1] | |
| MMV390048 | NF54 | 28[6][7] |
| Multidrug-resistant isolates | Ratio of max/min IC50: 1.5-fold[7] |
In Vivo Efficacy
In vivo studies in mouse models of malaria are crucial for evaluating a compound's efficacy in a living organism. The 90% effective dose (ED90), the dose required to reduce parasitemia by 90%, is a standard metric for these studies.
| Compound | Mouse Model | Parasite Strain | ED90 (mg/kg) | Dosing Regimen |
| DDD107498 | Murine model | P. berghei | 0.57[1][3] | Single oral dose |
| Humanized NOD-scid IL-2Rγnull mice | P. falciparum 3D7 | 0.95[1] | Daily oral dose for 4 days | |
| MMV390048 | Humanized SCID mouse model | P. falciparum 3D7 | 0.57[7] | Once daily oral dose for 4 days |
Mechanism of Action and Experimental Workflow Visualizations
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.
In Vitro Parasite Growth Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7, Dd2 strains)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, freeze the plates to lyse the red blood cells.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Four-Day Suppressive Test (Peters' Test)
This standard test evaluates the in vivo efficacy of an antimalarial compound in a mouse model.
Materials:
-
Mice (e.g., BALB/c or humanized NOD-scid IL-2Rγnull)
-
Plasmodium parasites (P. berghei for standard mice, P. falciparum for humanized mice)
-
Test compounds and vehicle control
-
Positive control (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
On Day 0, infect mice intravenously or intraperitoneally with 1 x 10^7 parasitized red blood cells.
-
Two to four hours post-infection, administer the first dose of the test compound, vehicle, or positive control orally or via the desired route.
-
Administer subsequent doses daily for a total of four days (Day 0 to Day 3).
-
On Day 4, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.
-
Determine the ED90 value from the dose-response curve.
Conclusion
Both DDD107498 and MMV390048 represent significant advancements in the search for new antimalarial therapies. Their novel mechanisms of action are a crucial advantage in the face of growing drug resistance. While both compounds show potent in vitro and in vivo efficacy, further clinical development will be necessary to fully assess their therapeutic potential in humans. This comparative guide provides a foundational understanding of these two promising candidates for the scientific community engaged in the global effort to eradicate malaria.
References
- 1. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase | Medicines for Malaria Venture [mmv.org]
- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antimalarial Agent 35
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Antimalarial Agent 35 is a critical component of laboratory safety and environmental stewardship. Adherence to established guidelines is paramount to prevent contamination, mitigate exposure risks, and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound to understand its unique hazardous properties.[1][2] All personnel handling this agent must be trained in these procedures and be familiar with the SDS before commencing any work.[3]
Personal Protective Equipment (PPE):
The first line of defense against accidental exposure is the correct use of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy-rated gloves. The inner glove should be tucked under the gown cuff, and the outer glove over the cuff.[3] | Provides a robust barrier against skin contact. |
| Gown | Disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects the body from splashes and contamination. |
| Eye Protection | Safety goggles or a face shield.[3][4] | Protects against splashes and aerosols. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[4] All handling and disposal preparations with a risk of aerosol generation must be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC) vented to the outside.[3] | Minimizes the risk of inhalation exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process of segregation, containment, and selection of the appropriate final disposal method.
Step 1: Segregation of Waste
Proper segregation at the point of generation is crucial for safe and compliant disposal.
-
Bulk Contaminated Waste: This includes any remaining stock of this compound, grossly contaminated labware, and spill cleanup materials. This waste is considered hazardous and must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
"Empty" Containers: Vials and other containers holding less than 3% of the original volume are considered "empty." These should be disposed of in a trace chemotherapy waste container.[3]
-
Sharps: All sharps, such as needles and syringes, must be placed directly into a designated sharps container and should not be recapped.[3]
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in the trace chemotherapy waste container.[3]
Step 2: Packaging and Labeling
-
All bulk hazardous waste must be collected in a black RCRA-regulated container.[3]
-
Trace chemotherapy waste should be collected in a yellow waste container.[3]
-
Ensure all containers are properly sealed and labeled with a hazardous waste tag that clearly identifies the contents as "this compound Waste" and includes the date and responsible researcher's name.[3]
Step 3: Storage
Sealed waste containers should be stored in a secure, designated satellite accumulation area.[3] This area should be away from general lab traffic and clearly marked. Arrange for collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Final Disposal Methods
The choice of the final disposal method depends on the nature of the waste and local regulations.[1]
| Disposal Method | Description |
| Incineration | High-temperature incineration is often the preferred method for pharmaceutical waste as it destroys the active compounds. |
| Encapsulation | This method involves immobilizing the pharmaceutical waste within a solid, inert matrix. The waste is collected in a high-density polyethylene (B3416737) (HDPE) or steel drum, filled to approximately 75% capacity.[1] The remaining space is filled with a medium like a cement/lime mixture or plastic foam, which then solidifies.[1] The sealed drum can then be disposed of in an engineered landfill.[1] |
| Inertization | In this process, the pharmaceuticals are removed from their packaging and ground. The ground material is then mixed with water, cement, and lime to form a homogenous paste.[1] This paste can be transported to a landfill and decanted into municipal waste or formed into blocks for disposal.[1] |
Experimental Protocols
Waste Immobilization Protocol (Encapsulation):
This protocol is a safer alternative to direct landfilling when high-temperature incineration is not available.[1]
-
Preparation: Don all required PPE as specified above.
-
Waste Collection: Collect the bulk this compound waste in a designated HDPE or steel drum.
-
Filling: Fill the drum to approximately 75% of its capacity with the waste.[1]
-
Immobilization: Prepare the immobilization medium (e.g., cement/lime mixture). Fill the remaining space in the drum with this medium.
-
Sealing and Curing: Securely seal the drum and allow the medium to fully solidify according to the manufacturer's instructions.
-
Final Disposal: The sealed and solidified drum can then be transported to an engineered landfill for final disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local and national regulations.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
